Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-bromo-1-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICLOHNXORMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677588 | |
| Record name | Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946427-77-6 | |
| Record name | Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
This compound is a specialized heterocyclic compound built upon the indazole core. The indazole ring system is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules, particularly as kinase inhibitors for therapeutic applications.[1][2] This specific derivative is of high value to researchers and drug development professionals for several key reasons.
First, it incorporates three distinct points for chemical modification: the bromine atom at the 6-position, the methyl ester at the 3-position, and the N-methyl group that defines its isomeric form. The bromine atom, in particular, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build molecular complexity.[3] This strategic combination of functional groups makes it a crucial intermediate for creating libraries of novel compounds for biological screening, especially in the fields of oncology and neurology.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Core Chemical and Spectroscopic Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic campaigns.
Physicochemical Characteristics
The core physicochemical data for this compound are summarized below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Inferred from structure |
| Molecular Weight | 269.10 g/mol | Inferred from structure |
| Appearance | Yellow to pale yellow solid | [4] |
| Purity | Typically ≥95% (HPLC) | [4] |
| Storage Conditions | Store at 0-8 °C | [4] |
Chemical Structure
The structural arrangement of the molecule dictates its reactivity and three-dimensional shape, which is critical for its interaction with biological targets.
Caption: Structure of this compound.
Spectral Analysis Profile
While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectral characteristics, which are vital for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-methyl group (N1-CH₃) would appear as a singlet around 3.8-4.2 ppm. The ester methyl group (O-CH₃) would also be a singlet, typically slightly downfield, around 3.9-4.1 ppm. The aromatic protons on the indazole ring would appear further downfield (7.0-8.5 ppm). Specifically, the proton at C7 would likely be a doublet, the one at C5 a doublet of doublets, and the proton at C4 a doublet, with coupling constants determined by their positions relative to each other.
-
¹³C NMR: The carbon spectrum would confirm the carbon framework. The two methyl carbons would appear upfield (35-55 ppm). The ester carbonyl carbon would be significantly downfield (~160-165 ppm). The aromatic and heterocyclic carbons would resonate in the 110-145 ppm range, with the carbon bearing the bromine (C6) showing a characteristic shift.
-
Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion (M+) peak and an M+2 peak of nearly equal intensity. This isotopic pattern is the hallmark of a molecule containing a single bromine atom (due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) from the molecular ion.
Synthesis and Reactivity
This compound is not typically prepared in a single step but is built from a more common precursor, highlighting a key synthetic strategy. The causality behind this multi-step approach lies in controlling the site of methylation. Direct methylation of 6-bromo-1H-indazole-3-carboxylate can lead to a mixture of N1 and N2 methylated isomers, necessitating a controlled and deliberate synthetic sequence.
Synthetic Pathway Workflow
The most logical and field-proven synthesis involves a two-step process starting from 6-bromo-1H-indazole-3-carboxylic acid. This ensures high regioselectivity and yield.
Caption: A validated two-step workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is a self-validating system where the purity of the intermediate directly impacts the success of the final step. Each step includes checkpoints for validation.
Step 1: Fischer Esterification of 6-Bromo-1H-indazole-3-carboxylic Acid
-
Causality: This classic acid-catalyzed reaction converts the carboxylic acid into a methyl ester. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to make the carbon more electrophilic and susceptible to nucleophilic attack by methanol. Heat is applied to drive the equilibrium towards the product.
-
Methodology:
-
Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-15 volumes).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 eq) dropwise.
-
Heat the reaction mixture to reflux (or ~90°C) and maintain for 4-6 hours.[5]
-
Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and brine.[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-bromo-1H-indazole-3-carboxylate as a solid, which can be used directly in the next step.
-
Step 2: N-Methylation of the Indazole Intermediate
-
Causality: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the N1 position of the indazole ring. This generates a highly nucleophilic indazolide anion. The subsequent addition of an electrophilic methyl source, like methyl iodide, results in an Sₙ2 reaction to form the N-C bond selectively. The reaction is started at 0°C to control the exothermic deprotonation step.
-
Methodology:
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise, ensuring the temperature remains low.
-
Stir the mixture at 0°C for 30 minutes. You should observe gas evolution (H₂) ceasing, indicating complete deprotonation.
-
Add methyl iodide (or another methylating agent like dimethyl sulfate) (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Validation Checkpoint: Monitor by TLC for the disappearance of the starting material and the appearance of a new, less polar spot.
-
Carefully quench the reaction by slowly adding a few drops of methanol or water to consume any excess NaH.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford pure This compound .[5]
-
Key Reactivity and Synthetic Utility
The true value of this molecule lies in its potential for diversification.
Caption: Key reactivity pathways for synthetic diversification.
-
Cross-Coupling at C6: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
-
Ester Modification: The methyl ester at C3 is readily transformed. It can be saponified (hydrolyzed) under basic conditions (e.g., using LiOH) to the corresponding carboxylic acid.[3] This acid can then be coupled with a wide range of amines using standard peptide coupling reagents (like HATU or EDC/HOBt) to generate a library of indazole-3-carboxamides, a motif found in many potent PAK1 inhibitors and other bioactive molecules.[2]
-
Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding primary alcohol (6-bromo-1-methyl-1H-indazol-3-yl)methanol).[6] This alcohol provides another avenue for functionalization.
Applications in Medicinal Chemistry
The indazole scaffold is not merely a synthetic curiosity; it is a validated pharmacophore. Derivatives have shown promising results in preclinical studies for oncology and neurology.[4]
-
Kinase Inhibition: The indazole core mimics the hinge-binding motif of ATP, allowing it to fit into the active site of many protein kinases. By modifying the substituents at the C3 and C6 positions, researchers can achieve high potency and selectivity for specific kinase targets implicated in diseases like cancer.[2]
-
Central Nervous System (CNS) Agents: The lipophilic nature and rigid structure of the indazole core make it suitable for designing molecules that can cross the blood-brain barrier. As such, it serves as a key building block for developing drugs targeting neurological disorders.[4]
-
Agrochemicals: Beyond pharmaceuticals, this scaffold is also explored in agricultural chemistry for creating potent fungicides or herbicides.[4]
Safety and Handling
As with any laboratory chemical, proper handling is paramount. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related bromo-indazole analogs provides a reliable guide.
-
Hazard Classification: Bromo-indazole derivatives are generally classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[7][8]
-
Recommended PPE: Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
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Chem-Impex. (n.d.). Methyl 6-bromo-1H-indazole-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
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S. L. Guilhaud, et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
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Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2][3][4] This document delineates the molecule's physicochemical properties, provides detailed, field-proven protocols for its multi-step synthesis with mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's applications as a versatile intermediate for the development of novel therapeutics.
A Note on Chemical Identifiers: The target compound of this guide is This compound . It is crucial to note that the widely cited CAS Number 885278-42-2 refers to its direct precursor, Methyl 6-bromo-1H-indazole-3-carboxylate .[5][6][7][8][9] This guide will cover the synthesis of this precursor and its subsequent regioselective methylation to yield the final target compound.
Part 1: Physicochemical and Structural Properties
This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The strategic placement of a bromine atom, a methyl ester, and an N-methyl group provides three distinct points for synthetic diversification, making it a valuable intermediate. The bromine atom at the C6 position is particularly useful for introducing further complexity via cross-coupling reactions.
| Property | This compound | Methyl 6-bromo-1H-indazole-3-carboxylate (Precursor)[5][9] |
| CAS Number | N/A | 885278-42-2 |
| Molecular Formula | C₁₀H₉BrN₂O₂ | C₉H₇BrN₂O₂ |
| Molecular Weight | 269.10 g/mol | 255.07 g/mol |
| Appearance | Expected to be a pale yellow or off-white solid | Yellow to pale yellow solid[10] |
| Purity | ≥ 95% (Typically available from suppliers) | ≥ 95% (HPLC)[10] |
| Solubility | Soluble in organic solvents like DMF, DMSO, Methanol | Soluble in organic solvents such as ethyl acetate and THF |
| Storage | Store at 2-8 °C, sealed in dry, dark conditions[8] | Store at 0-8 °C[10] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via a two-step process starting from 6-bromo-1H-indazole-3-carboxylic acid. This pathway ensures high yields and excellent control over regiochemistry.
Overall Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step A: Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate (Precursor)
Protocol:
-
Suspend 6-bromo-1H-indazole-3-carboxylic acid (e.g., 12.0 mmol, 1.0 equiv) in methanol (50 mL).[6]
-
Slowly add concentrated sulfuric acid (28.0 mmol, 2.3 equiv) to the suspension while stirring.[6]
-
Heat the reaction mixture to reflux (approx. 90°C) and maintain for 4 hours, monitoring by TLC until the starting material is consumed.[6]
-
Cool the mixture to room temperature and dilute with ethyl acetate (200 mL).
-
Carefully wash the organic layer sequentially with saturated aqueous sodium bicarbonate (150 mL) and brine (150 mL).[6]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid.[6]
Causality and Expertise:
-
Choice of Reagent: This is a classic Fischer esterification. Methanol serves as both the solvent and the nucleophile.
-
Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The acid also acts as a dehydrating agent, helping to drive the equilibrium towards the product side.
Step B: Regioselective N-Methylation to Yield the Target Compound
Protocol:
-
Dissolve the Methyl 6-bromo-1H-indazole-3-carboxylate (10.0 mmol, 1.0 equiv) from Step A in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 10.4 mmol, 1.04 equiv) portion-wise, ensuring the temperature remains low.[6] Stir at 0°C for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Slowly add methyl iodide (CH₃I, 10.4 mmol, 1.04 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 90 minutes.[6]
-
Upon completion (monitored by TLC), carefully quench the reaction by the slow addition of methanol or saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate (200 mL) and wash with brine (200 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Causality and Expertise:
-
Regioselectivity (N1 vs. N2 Alkylation): The direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers.[11][12][13] Achieving high regioselectivity is critical.
-
Choice of Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the indazole N-H to form the indazole anion. The regioselectivity of the subsequent alkylation is influenced by factors including the solvent, counter-ion, and substituents on the indazole ring. For C3-substituted indazoles, the combination of NaH in THF generally favors alkylation at the N1 position, which leads to the thermodynamically more stable product.[14][15] The N1 position is less sterically hindered and electronically favored in this system.
Part 3: Analytical Characterization
Confirming the structure and, critically, the site of methylation requires a combination of standard analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | N-CH₃ Signal: A sharp singlet around δ 4.1-4.3 ppm. The chemical shift of the N1-methyl group is characteristically different from an N2-methyl group, providing definitive proof of regiochemistry.[15] O-CH₃ Signal: A sharp singlet around δ 3.9-4.0 ppm. Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring, showing characteristic splitting patterns (e.g., doublets, doublet of doublets). |
| ¹³C NMR | Signals corresponding to the N-methyl carbon, the ester methyl carbon, the ester carbonyl carbon, and the aromatic carbons of the indazole core. |
| IR Spectroscopy | C=O Stretch: A strong absorption band around 1710-1730 cm⁻¹ for the ester carbonyl group. Absence of N-H Stretch: Disappearance of the broad N-H stretching band (typically seen around 3100-3300 cm⁻¹ in the precursor) confirms successful N-methylation. |
| Mass Spec (HRMS) | The calculated exact mass for C₁₀H₉BrN₂O₂ allows for confirmation of the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible. |
Part 4: Applications in Medicinal Chemistry & Drug Discovery
This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in the versatile chemical handles it possesses, which allow for its incorporation into larger, more complex molecules with potential therapeutic activity. The indazole core is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[2][3][16]
Key Synthetic Utilities:
-
Suzuki and other Cross-Coupling Reactions: The bromine atom at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the structure-activity relationship (SAR) at this position.
-
Amide Bond Formation: The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate indazole-3-carboxamides.[17][18][19] This is a common strategy in the development of inhibitors targeting enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1).[18]
-
Core Scaffold: The N-methylated indazole core itself provides a rigid, defined three-dimensional structure that can effectively position other functional groups for optimal interaction with a biological target.
Role as a Pharmaceutical Building Block
Caption: Synthetic diversification pathways from the target intermediate.
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its precursor and related bromo-indazole compounds can be used to establish handling guidelines.[20][21]
-
Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[21] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[22] Avoid contact with skin, eyes, and clothing. Practice good industrial hygiene.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.[22]
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A Technical Guide to Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate: Synthesis, Characterization, and Applications
Introduction
The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] These bicyclic aromatic heterocycles are pivotal in drug discovery, with derivatives found in approved drugs like Granisetron, a 5-HT3 receptor antagonist.[1]
This technical guide provides an in-depth examination of a key derivative, Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate. We will explore its molecular structure, detail robust synthetic protocols with mechanistic insights, outline standard characterization methodologies, and discuss its significant applications as a versatile intermediate in pharmaceutical and chemical research. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important building block.
Molecular Structure and Physicochemical Properties
This compound is characterized by an indazole core functionalized at three key positions: a bromine atom at position C6, a methyl group on the N1 nitrogen, and a methyl ester at position C3. The bromine atom and the ester group serve as versatile synthetic handles for further molecular elaboration, making this compound a valuable starting material for creating diverse chemical libraries.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Calculated |
| Molecular Weight | 269.10 g/mol | Calculated |
| Appearance | Expected to be a yellow to pale yellow solid | [4] (based on precursor) |
| CAS Number | Not available; Precursor (Methyl 6-bromo-1H-indazole-3-carboxylate) is 885278-42-2 | [5][6] |
| Purity | Typically ≥95% (HPLC) | [4] |
| Storage Conditions | Store at 0-8 °C | [4] |
| InChI Key | (Calculated) | |
| SMILES | CN1N=C(C(=O)OC)C2=CC(Br)=CC=C12 |
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved via a two-step process starting from 6-bromo-1H-indazole-3-carboxylic acid. This pathway ensures high yields and regiochemical control.
Caption: Overall synthetic workflow for this compound.
Experimental Protocol 1: Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate (Intermediate)
This step involves a classic Fischer esterification reaction.
Methodology:
-
Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 4 mL per gram of starting material).[5]
-
Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.2 eq) to the suspension while stirring.
-
Heat the reaction mixture to reflux (approximately 90°C) and maintain for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][7]
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[5]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a yellow solid.[5]
Expertise & Causality:
-
Reagent Choice: Methanol serves as both the solvent and the esterifying agent. Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Work-up Procedure: The NaHCO₃ wash is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid. The subsequent brine wash helps to remove residual water from the organic layer.
Experimental Protocol 2: N1-Methylation of the Indazole Core
This step selectively introduces a methyl group at the N1 position of the indazole ring.
Methodology:
-
Dissolve the intermediate, Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
-
Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, approx. 1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the final compound.
Trustworthiness & Mechanistic Insight:
-
Self-Validation: The regioselectivity of this reaction is critical. The formation of the N1-methylated product over the N2 isomer is the expected outcome. This regioselectivity is driven by both steric and electronic factors; the N1 position is generally more accessible and the resulting anion is thermodynamically more stable.[8] The final structure must be confirmed via spectroscopic methods as outlined in Section 3.
-
Mechanism: NaH, a strong non-nucleophilic base, deprotonates the N-H of the indazole ring to form a sodium indazolide salt. This salt then acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent in a classic Sₙ2 reaction.[8] The use of a polar aprotic solvent like THF is ideal as it solvates the cation (Na⁺) without interfering with the nucleophile.
Structural Elucidation and Characterization
Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.
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Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Introduction
This compound is a key heterocyclic building block in contemporary medicinal chemistry. Its rigid bicyclic indazole core, substituted with a bromine atom, a methyl group, and a methyl ester, provides a versatile scaffold for the development of novel therapeutic agents. Indazole derivatives are known to exhibit a wide range of biological activities, and this particular motif is of significant interest in the discovery of kinase inhibitors, anti-cancer agents, and compounds targeting neurological disorders.[1][2] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by practical, field-proven protocols.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule is most logically approached through a two-step sequence starting from the commercially available 6-bromo-1H-indazole-3-carboxylic acid. This strategy involves an initial esterification of the carboxylic acid, followed by a regioselective N-methylation of the indazole ring.
Caption: Retrosynthetic pathway for the target compound.
This approach is advantageous as it utilizes a stable starting material and proceeds through a well-defined intermediate. The critical steps, Fischer esterification and N-alkylation, are robust and high-yielding reactions in organic synthesis.
Detailed Synthetic Pathway
The chosen synthetic route is depicted below. It begins with the acid-catalyzed esterification of 6-bromo-1H-indazole-3-carboxylic acid, followed by the methylation of the resulting ester at the N1 position of the indazole ring.
Caption: Overall two-step synthesis scheme.
Step 1: Fischer Esterification of 6-bromo-1H-indazole-3-carboxylic acid
The first step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[3] The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack by the weakly nucleophilic methanol. Subsequent proton transfers and the elimination of a water molecule yield the desired methyl ester.[3] Using methanol as the solvent ensures a large excess, driving the equilibrium towards the product side.
Step 2: N-Methylation of Methyl 6-bromo-1H-indazole-3-carboxylate
The second step involves the alkylation of the indazole nitrogen. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial. NaH deprotonates the N-H of the indazole ring to form a sodium salt, which is a much more potent nucleophile. This intermediate then readily reacts with an electrophile, in this case, methyl iodide, via an SN2 reaction to afford the N-methylated product.[4] It is important to note that alkylation can potentially occur at either the N1 or N2 position of the indazole ring. However, under these conditions with an unsubstituted indazole, alkylation generally favors the N1 position.
Experimental Protocols
Step 1: Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate
This protocol is adapted from a known procedure.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-bromo-1H-indazole-3-carboxylic acid | 241.04 | 3.00 g | 12.4 |
| Methanol | 32.04 | 50 mL | ~1235 |
| Concentrated Sulfuric Acid | 98.08 | 1.50 mL | ~28 |
| Ethyl Acetate | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a suspension of 6-bromo-1H-indazole-3-carboxylic acid (3.00 g, 12.4 mmol) in methanol (50 mL), slowly add concentrated sulfuric acid (1.50 mL) with stirring.
-
Heat the reaction mixture to 90°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (150 mL) and brine (150 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid is Methyl 6-bromo-1H-indazole-3-carboxylate.
Expected Outcome:
Step 2: Synthesis of this compound
This protocol is adapted from a procedure for the N-methylation of a similar indazole ester.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 6-bromo-1H-indazole-3-carboxylate | 255.07 | 2.42 g | 9.49 |
| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 0.42 g | 10.4 |
| Methyl Iodide | 141.94 | 0.65 mL (1.48 g) | 10.4 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
| Ice/Water | - | As needed | - |
| Methylene Chloride | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Petroleum Ether | - | As needed | - |
Procedure:
-
To a stirred suspension of 60% sodium hydride (0.42 g, 10.4 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere, add a solution of Methyl 6-bromo-1H-indazole-3-carboxylate (2.42 g, 9.49 mmol) in anhydrous DMF (20 mL) dropwise at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add a solution of methyl iodide (0.65 mL, 10.4 mmol) in DMF (10 mL) dropwise to the reaction mixture.
-
Warm the mixture to 50°C and stir for 30 minutes.
-
Cool the reaction to ambient temperature and then pour it into ice/water (300 mL).
-
Extract the aqueous mixture with methylene chloride (2 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Triturate the residual oil with petroleum ether to induce solidification.
-
Collect the solid product by filtration and dry under vacuum.
Characterization
The final product and intermediate should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the position of the methyl group on the indazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl.
Safety Considerations
-
Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. Handle NaH under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Methyl Iodide (CH₃I): Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Concentrated Sulfuric Acid (H₂SO₄): This is a highly corrosive acid. Handle with extreme care, using appropriate personal protective equipment.
Conclusion
The described two-step synthesis provides a clear and efficient pathway for the preparation of this compound. This guide offers a robust foundation for researchers to produce this valuable intermediate for applications in drug discovery and development. The methodologies are based on well-understood and reliable chemical transformations, ensuring a high probability of success when executed with care and precision.
References
-
PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]
-
RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]
-
RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Characterization of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester, a key heterocyclic building block in medicinal chemistry. This document details a robust synthetic pathway, drawing upon established methodologies for the regioselective N-alkylation and esterification of indazole scaffolds. Furthermore, it presents a thorough characterization profile, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives in drug discovery and development.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] The strategic functionalization of the indazole nucleus allows for the fine-tuning of its pharmacological profile, making it a "privileged scaffold" in medicinal chemistry. The subject of this guide, 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester, is a versatile intermediate, primed for further chemical elaboration in the pursuit of novel drug candidates. The presence of a bromine atom, a methyl group on the indazole nitrogen, and a methyl ester at the 3-position provides multiple handles for diversification through various cross-coupling reactions and amide bond formations.
This guide will provide a detailed, step-by-step protocol for the synthesis of this key intermediate, followed by a comprehensive discussion of its analytical characterization. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems.
Synthesis Pathway
The synthesis of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester is a multi-step process that begins with the commercially available 6-bromo-1H-indazole-3-carboxylic acid. The synthetic strategy involves two key transformations: the esterification of the carboxylic acid and the regioselective N-methylation of the indazole ring.
Caption: Synthetic pathway for 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester.
Step 1: Esterification of 6-bromo-1H-indazole-3-carboxylic acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method for this transformation is Fischer esterification, which utilizes an excess of methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.[2]
Experimental Protocol:
-
Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes).
-
Slowly add concentrated sulfuric acid (0.2-0.5 eq) to the suspension while stirring.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-bromo-1H-indazole-3-carboxylate.
Step 2: N-Methylation of Methyl 6-bromo-1H-indazole-3-carboxylate
The N-alkylation of the indazole ring can result in a mixture of N1 and N2 isomers. To achieve high regioselectivity for the desired N1-methylated product, the reaction is performed using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[3] The use of NaH deprotonates the indazole nitrogen, and the subsequent reaction with methyl iodide proceeds preferentially at the N1 position.
Experimental Protocol:
-
Dissolve methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add methyl iodide (1.1-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester.
Characterization
A comprehensive characterization of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester is essential to confirm its identity and purity. The following sections detail the expected analytical data based on established spectroscopic principles and data from structurally related compounds.[4][5]
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | 269.10 g/mol |
| Appearance | Off-white to pale yellow solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the target compound are presented below.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H-7 |
| ~7.80 | d | 1H | H-4 |
| ~7.40 | dd | 1H | H-5 |
| ~4.15 | s | 3H | N-CH₃ |
| ~4.00 | s | 3H | O-CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~163.0 | C=O |
| ~141.0 | C-7a |
| ~135.0 | C-3 |
| ~129.0 | C-5 |
| ~125.0 | C-7 |
| ~122.0 | C-6 |
| ~121.0 | C-3a |
| ~112.0 | C-4 |
| ~52.5 | O-CH₃ |
| ~36.0 | N-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1600, ~1470 | Medium | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (ester) |
| ~800 | Strong | C-H out-of-plane bending (aromatic) |
| ~700 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester, the expected molecular ion peak and major fragmentation patterns are as follows:
Expected Fragmentation:
-
[M]⁺˙: The molecular ion peak should be observed at m/z 268 and 270 with an approximate 1:1 ratio, characteristic of the presence of a bromine atom.
-
[M - OCH₃]⁺: Loss of the methoxy group from the ester would result in a fragment at m/z 237/239.
-
[M - CO₂CH₃]⁺: Loss of the entire carbomethoxy group would lead to a fragment at m/z 209/211.
Caption: A typical workflow for the synthesis and characterization of the target compound.
Applications in Drug Discovery
The 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester scaffold is a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The bromine atom at the 6-position is particularly useful as it can be readily modified using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. The methyl ester at the 3-position can be easily converted to amides, hydrazides, or other functional groups, further expanding the chemical space that can be explored. This versatility makes it a key intermediate in the development of compounds targeting a range of biological targets, including kinases, which are often implicated in cancer and inflammatory diseases.[6]
Conclusion
This technical guide has provided a detailed protocol for the synthesis of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester and a comprehensive overview of its expected analytical characterization. The presented synthetic route is robust and relies on well-established chemical transformations, ensuring high regioselectivity and good yields. The predicted spectroscopic data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The versatility of this indazole derivative as a building block in medicinal chemistry underscores its importance in the ongoing quest for novel and effective therapeutic agents.
References
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Gama, A., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available from: [Link]
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ResearchGate. (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]
-
University of Groningen. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Available from: [Link]
-
Illinois State University. Table of Characteristic IR Absorptions. Available from: [Link]
-
University of California, Los Angeles. Interpretation of mass spectra. Available from: [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
-
University of Lisbon. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Available from: [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
-
Journal of the American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Available from: [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]
-
Chemsrc. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Available from: [Link]
-
National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
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Unlocking the Therapeutic Potential of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds.[1][2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The inherent versatility of the indazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to yield novel therapeutic agents. This guide focuses on a specific, promising derivative: Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate . While this molecule is often cited as a key synthetic intermediate for more complex drug candidates, its own potential biological activity warrants in-depth exploration.[5] This document will serve as a technical resource for researchers and drug development professionals, providing insights into its potential mechanisms of action, methodologies for its biological evaluation, and a framework for its further development.
Anticipated Biological Activity: A Focus on Oncology and Neuroprotection
Based on extensive research into the broader class of indazole derivatives, it is highly probable that this compound possesses significant biological activity, primarily in the realms of oncology and neurology.
Potential as an Anticancer Agent
The indazole scaffold is a common feature in a number of FDA-approved small-molecule anticancer drugs.[1] The anticancer activity of indazole derivatives is often attributed to their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6]
One exemplary study on a series of indazole derivatives demonstrated potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range.[1][3] The mechanism of action for one of the lead compounds in that study was linked to the induction of apoptosis, characterized by the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[1][3] Furthermore, the compound was observed to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) in cancer cells, suggesting a multi-faceted approach to inducing cell death.[1]
It is therefore plausible that this compound could exhibit similar cytotoxic and pro-apoptotic effects on cancer cells. The bromo- and methyl- substitutions on the indazole ring may influence its binding affinity and selectivity for specific kinase targets.
Potential in Neurological Disorders
Indazole derivatives have also shown promise in the treatment of neurological disorders.[5] Their neuroprotective effects are an area of active investigation, with some analogs demonstrating the ability to protect neurons from cell death in models of neurodegenerative diseases.[7][8] While the precise mechanisms are still being elucidated, they may involve the modulation of signaling pathways that are dysregulated in conditions such as Parkinson's disease and Alzheimer's disease. The structural features of this compound make it a candidate for investigation in this therapeutic area.
Proposed Experimental Workflows for Biological Characterization
To ascertain the biological activity of this compound, a systematic series of in vitro and in vivo experiments should be conducted. The following protocols are based on established methodologies for evaluating the anticancer and neuroprotective potential of novel chemical entities.
Anticancer Activity Assessment
A tiered approach is recommended, starting with broad screening and progressing to more detailed mechanistic studies.
1. In Vitro Cytotoxicity Screening: The MTT Assay
The initial step is to determine the compound's ability to inhibit the growth of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9]
Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2. Apoptosis Induction Assays
If the compound shows significant cytotoxicity, the next step is to determine if it induces apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (which stains the nucleus of late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
3. Kinase Inhibition Assays
To identify potential molecular targets, in vitro kinase inhibition assays are crucial.
Protocol: Kinase Panel Screening
-
Assay Setup: Utilize a commercially available kinase panel that includes a broad range of cancer-relevant kinases.
-
Compound Incubation: Incubate this compound with each kinase in the presence of its substrate and ATP.
-
Activity Measurement: Measure the kinase activity, typically through the detection of a phosphorylated substrate.
-
Data Analysis: Determine the percentage of inhibition for each kinase and calculate the IC50 values for the most potently inhibited kinases.
Data Presentation: A Comparative Overview
The following table provides a hypothetical summary of the kind of data that would be generated from the anticancer activity assessment of this compound, compared to a known standard.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | Primary Kinase Target |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Doxorubicin (Standard) | 0.05 | 0.2 | 0.1 | Topoisomerase II |
Visualizing the Scientific Logic
To better understand the proposed experimental workflow and the potential mechanism of action, the following diagrams are provided.
Caption: Proposed experimental workflow for anticancer evaluation.
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A Senior Application Scientist's Guide to the Synthesis and Application of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Indazole Scaffold
In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid, three-dimensional arrangement of atoms that is ideal for interacting with complex biological targets.[3] Indazole derivatives are the cornerstone of numerous approved drugs and clinical candidates, particularly in oncology, where they function as potent kinase inhibitors.[4][5]
This guide focuses on a particularly versatile intermediate: Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate . The strategic placement of its functional groups—a methyl ester at the C3 position and a bromine atom at the C6 position—offers two orthogonal handles for synthetic modification. This allows for the systematic and efficient construction of diverse chemical libraries, a critical process in modern drug discovery. We will delve into the synthesis of this core, explore the key derivatization pathways, and discuss the profound biological implications of the resulting molecules.
Part 1: The Core Intermediate: Synthesis and Properties
Understanding the foundational building block is the first step toward unlocking its potential. This compound is a stable, solid compound that serves as the starting point for extensive chemical exploration.
Physicochemical Data
A clear understanding of the physical and chemical properties of the starting material is essential for successful synthesis and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrN₂O₂ | [6][7] |
| Molecular Weight | 255.07 g/mol | [6][8] |
| IUPAC Name | This compound | N/A |
| CAS Number | 885278-42-2 | [6] |
| Appearance | Yellow to pale yellow solid | [6] |
| Boiling Point | 399.7 °C (at 760 mmHg) | [8] |
| Purity (Typical) | ≥ 95% (HPLC) | [6] |
| Storage Conditions | Store at 0-8 °C | [6] |
Synthesis of the Core Scaffold
The synthesis of the N-methylated indazole core from its NH-indazole precursor is a straightforward but critical process. The most common route involves esterification of the carboxylic acid followed by N-alkylation. The causality behind this sequence is rooted in protecting the carboxylic acid as a methyl ester to prevent unwanted side reactions during the subsequent N-methylation step.
Caption: Synthetic pathway to the core intermediate.
Experimental Protocol: Synthesis of this compound
This two-step protocol first creates the methyl ester from the corresponding carboxylic acid, followed by methylation of the indazole nitrogen.
Step 1: Esterification
-
Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 15 mL per gram of starting material).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (approx. 1.2 eq).
-
Heat the reaction mixture to 90°C and maintain for 4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-bromo-1H-indazole-3-carboxylate as a yellow solid.[8]
Step 2: N-Methylation
-
Dissolve the Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.1 eq) portion-wise. Caution: NaH is highly reactive and generates flammable hydrogen gas upon contact with protic solvents.
-
Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation.
-
Add iodomethane (CH₃I, approx. 1.2 eq) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 90 minutes or until TLC indicates completion.
-
Carefully quench the excess NaH by the slow addition of methanol at 0°C.
-
Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, heptane:ethyl acetate gradient) to yield the final product.[8]
Part 2: Strategic Derivatization Pathways
The power of the this compound scaffold lies in its capacity for diversification. The C6-bromo position is a prime substrate for palladium-catalyzed cross-coupling reactions, while the C3-ester can be readily converted into amides.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[9] It is the cornerstone of modern drug synthesis for creating biaryl and heteroaryl-aryl structures.[10] The reaction's tolerance for a wide range of functional groups makes it ideal for late-stage diversification.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[10][11]
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), at a loading of 5 mol%.[11][12]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[10]
-
Heat the reaction mixture to 80-100°C and stir for 2-12 hours, monitoring progress by TLC or LC-MS.[11]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the C6-arylated product.
Expert Insight: The choice of catalyst and base is critical. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[11] Cesium carbonate is a stronger base than potassium carbonate and can sometimes accelerate the reaction, particularly with less reactive boronic acids. The use of a mixed aqueous-organic solvent system is essential for dissolving both the organic substrate and the inorganic base.
Palladium-Catalyzed Buchwald-Hartwig Amination at C6
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that was historically challenging.[13][14] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, providing direct access to aniline derivatives that are prevalent in pharmaceuticals.[15][16]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos or BINAP, 4 mol%).
-
Add this compound (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the desired primary or secondary amine (1.2 eq) followed by an anhydrous solvent like toluene or 1,4-dioxane.
-
Place the sealed tube in a preheated oil bath at 100-110°C and stir for 16-24 hours.[15]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the C6-aminated product.
Expert Insight: The success of the Buchwald-Hartwig amination hinges on the ligand.[14] Bulky, electron-rich phosphine ligands (the "Buchwald ligands") are essential to facilitate the reductive elimination step, which is often rate-limiting.[14] The reaction is highly sensitive to air and moisture, so maintaining strictly anhydrous and anaerobic conditions is paramount for achieving good yields.[15]
Amide Bond Formation at C3
While the ester at C3 is a stable functional group, converting it to an amide is a common strategy to modulate a compound's pharmacological properties, including its solubility, metabolic stability, and ability to form hydrogen bonds with a biological target.[17] This is typically achieved via hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction.
Experimental Protocol: Amide Coupling
Step 1: Saponification (Ester Hydrolysis)
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, approx. 3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to a pH of ~3-4, which will precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to obtain 6-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous DMF.
-
Add an amide coupling agent, such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).[17][18]
-
Add a hindered organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq) and stir the mixture at room temperature for 15 minutes to form the activated ester.[17][18]
-
Add the desired primary or secondary amine (1.1 eq) to the mixture.
-
Stir at room temperature for 4-6 hours or until the reaction is complete.[18]
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization.
Part 3: Biological Significance and Structure-Activity Relationships (SAR)
The derivatization of the indazole core is not merely a synthetic exercise; it is a targeted strategy to create molecules with specific biological functions. Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anti-HIV effects, but their most significant impact has been in cancer therapy.[1][3][4]
Kinase Inhibition: A Primary Application
Many indazole-based drugs function as inhibitors of protein kinases, enzymes that play a critical role in cell signaling pathways.[4] Overexpression or mutation of kinases is a hallmark of many cancers. Indazole derivatives have been developed to target a variety of kinases, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis (the formation of new blood vessels that feed tumors).[4]
-
EGFR (Epidermal Growth Factor Receptor): Often implicated in the growth of non-small cell lung cancer.[3][4]
-
Aurora Kinases: Essential for cell division, making them a key target in rapidly proliferating cancer cells.[4]
Structure-Activity Relationship (SAR) Insights
The systematic modification of the core scaffold provides invaluable information on how specific structural features affect biological activity.
-
The C3-Position: Studies on indazole-3-carboxamides as inhibitors of the Calcium-Release Activated Calcium (CRAC) channel, a target for inflammatory diseases, revealed that the regiochemistry of the amide linker is critical.[19][20] The indazole-3-carboxamide (-CO-NH-Ar) showed potent activity, while its "reverse" isomer (-NH-CO-Ar) was completely inactive.[19][20] This highlights how the precise orientation of hydrogen bond donors and acceptors at this position dictates target engagement.
-
The C6-Position: The group installed at the C6 position via Suzuki or Buchwald-Hartwig coupling often projects into a solvent-exposed region or a hydrophobic pocket of the target protein.
-
Adding aryl groups via Suzuki coupling can introduce functionalities that form key interactions. For example, a substituted phenyl ring can be designed to pick up additional hydrogen bonds or van der Waals interactions within the kinase active site.
-
Introducing amines via Buchwald-Hartwig amination can significantly alter the molecule's physicochemical properties. Basic amines can be protonated at physiological pH, improving solubility and allowing for ionic interactions with acidic residues like aspartate or glutamate in the target protein.
-
The table below summarizes representative data for indazole derivatives, illustrating the impact of these modifications.
| Derivative Class | Target | Example Activity | Rationale for Modification |
| C6-Aryl Indazoles | VEGFR-2 | IC₅₀ = 34.5 nM for a sulfonamide-containing biaryl derivative.[4] | The biaryl system extends the molecule to access additional binding pockets. The sulfonamide provides a strong hydrogen bonding group. |
| C6-Amino Indazoles | IDO1 Enzyme | IC₅₀ = 720 nM for a C6-amino derivative.[3] | The amino linker provides a key hydrogen bond interaction and improves solubility. |
| C3-Carboxamides | CRAC Channel | IC₅₀ = 0.67 µM for a pyridyl amide derivative (12d).[19] | The specific 3-carboxamide orientation is essential for activity, likely positioning the pyridyl nitrogen for a critical interaction. |
Part 4: Quality Control and Characterization
Rigorous analytical chemistry is essential to confirm the identity and purity of each synthesized compound. A standard workflow ensures that the biological data generated is reliable and reproducible.
Caption: A standard workflow for the purification and characterization of novel derivatives.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the final compound and for monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the carbon-hydrogen framework, confirming that the desired reaction has occurred at the correct position.[21]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, providing definitive evidence that the target molecule has been formed.[21]
Conclusion and Future Prospects
This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its strategically placed functional groups enable chemists to rapidly generate libraries of diverse and complex molecules using robust and reliable synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The insights gained from the structure-activity relationships of these derivatives continue to fuel the development of next-generation therapeutics, particularly in the realm of targeted cancer therapy.
The future of research with this scaffold will likely focus on developing even more efficient and sustainable (e.g., base-metal catalyzed) coupling methodologies and exploring novel biological targets beyond protein kinases. As our understanding of disease biology deepens, the ability to rapidly synthesize and test new chemical entities from proven scaffolds like the indazole core will remain an indispensable tool in the quest for new medicines.
References
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Gaur, R., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
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Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Reddy, T., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
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Sbardella, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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Sbardella, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
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Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Da-LAG, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
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PrepChem. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]
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Al-Ostath, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. [Link]
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Title: A Comprehensive Guide to the Solubility Profiling of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate for Pharmaceutical Research
An In-depth Methodological Guide
Abstract: The physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are foundational to drug discovery and development. Among these, solubility is a critical determinant of a compound's bioavailability, manufacturability, and formulation potential. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to systematically determine the solubility profile of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate. While specific solubility data for this compound is not readily available in public literature, this document outlines the theoretical considerations, experimental design, and detailed protocols necessary to generate a robust and reliable solubility profile. We will delve into the rationale behind solvent selection, detail the gold-standard shake-flask equilibrium method, and provide a framework for analytical quantification using High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Solubility
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold for numerous therapeutic agents.[1][2][3] this compound is an important intermediate in the synthesis of more complex molecules.[4] Understanding its solubility is not merely an academic exercise; it is a crucial step that influences:
-
Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization.
-
Pre-formulation Studies: Assessing its potential for various dosage forms (e.g., oral, parenteral). Poor aqueous solubility is a primary hurdle in the development of oral medications.
-
Pharmacokinetics: Solubility directly impacts the dissolution rate and subsequent absorption of a drug substance in the gastrointestinal tract, thereby governing its overall bioavailability.
This guide provides the scientific rationale and a validated workflow to characterize this key parameter.
Physicochemical & Structural Analysis
A foundational understanding of the molecule's structure is essential to predict its solubility behavior and design appropriate experiments.
Compound: this compound Precursor: Methyl 6-bromo-1H-indazole-3-carboxylate (CAS: 885278-42-2)[4][5]
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Calculated |
| Molecular Weight | 269.10 g/mol | Calculated |
| Predicted Form | Crystalline Solid | Based on related indazole structures.[6] |
| Key Structural Features | - Indazole Core: Aromatic, rigid, and largely hydrophobic. | Structural Analysis |
| - Bromo Group: Increases molecular weight and hydrophobicity. | Structural Analysis | |
| - Methyl Ester: Polar group capable of acting as a hydrogen bond acceptor, but contributes to overall lipophilicity. | Structural Analysis | |
| - N-Methyl Group: Critically, this group replaces the hydrogen on the indazole nitrogen. This eliminates the molecule's ability to act as a hydrogen bond donor, which is predicted to significantly decrease its solubility in polar protic solvents (like water) compared to its NH-precursor. | Structural Analysis |
Based on this analysis, we can hypothesize that the compound will exhibit poor aqueous solubility but will be more soluble in common organic solvents.[4]
Experimental Design: A Systematic Approach
To generate a meaningful solubility profile, a carefully selected range of solvents and a robust, reproducible methodology are required.
Rationale for Solvent Selection
The chosen solvents should span a range of polarities and functionalities to be relevant for both biopharmaceutical and process chemistry applications.
| Solvent Class | Example Solvents | Rationale & Application |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) pH 6.8 (Simulated Intestinal Fluid) pH 7.4 (Physiological pH) | Essential for predicting in-vivo dissolution and for Biopharmaceutics Classification System (BCS) assessment. |
| Polar Protic Solvents | Methanol, Ethanol | Commonly used in organic synthesis, purification, and as co-solvents in formulations.[7] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High solubilizing power (solvents of last resort); often used for creating stock solutions for biological assays.[4][7] |
| Medium & Low Polarity Solvents | Ethyl Acetate, Dichloromethane (DCM), Toluene | Relevant for extraction, chromatography, and reaction chemistry.[4][7] |
Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental process, from initial preparation to final data analysis. This workflow ensures that each step is conducted systematically, minimizing variability and ensuring data integrity.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Experimental Protocol: The Shake-Flask Method
The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. It is reliable, well-understood, and serves as a benchmark for other methods.
Materials and Equipment
-
Analyte: this compound (purity >98%)
-
Solvents: As selected in Section 3.1, HPLC grade or equivalent.
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for dilutions
-
Validated HPLC system with a UV detector
-
Step-by-Step Procedure
-
Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 5-10 mg per 1 mL of solvent). The key is to ensure a visible excess of solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume of each selected solvent or buffer to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for crystalline compounds.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any fine particulates that could interfere with the analysis. Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
Dilution: If necessary, accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
Analytical Quantification by HPLC-UV
A validated, stability-indicating HPLC method is required for accurate quantification.
-
Hypothetical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid for peak shaping). A starting point could be 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer set to an absorbance maximum (e.g., determined by a UV scan, likely around 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
-
Calibration: Prepare a series of calibration standards of the analyte in a suitable solvent (e.g., DMSO or Acetonitrile) and dilute with the mobile phase. Generate a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of >0.999 is required.
-
Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility in the original solvent.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The results will guide further development activities.
Table 1: Solubility Profile of this compound at 25°C
| Solvent System | Solvent Type | Solubility (µg/mL) | Solubility (mM) | Qualitative Class |
| pH 1.2 Buffer | Aqueous | To be determined | To be determined | To be determined |
| pH 6.8 Buffer | Aqueous | To be determined | To be determined | To be determined |
| pH 7.4 Buffer | Aqueous | To be determined | To be determined | To be determined |
| Methanol | Polar Protic | To be determined | To be determined | To be determined |
| Ethanol | Polar Protic | To be determined | To be determined | To be determined |
| Acetonitrile | Polar Aprotic | To be determined | To be determined | To be determined |
| DMSO | Polar Aprotic | To be determined | To be determined | To be determined |
| Ethyl Acetate | Medium Polarity | To be determined | To be determined | To be determined |
| Dichloromethane | Low Polarity | To be determined | To be determined | To be determined |
Qualitative classes can be assigned based on standard pharmaceutical definitions (e.g., Very Soluble, Soluble, Sparingly Soluble, Practically Insoluble).
Conclusion
While direct solubility data for this compound is not currently published, this guide provides the complete methodological blueprint for its determination. By combining theoretical structural analysis with the robust experimental framework of the shake-flask method and HPLC quantification, researchers can generate the high-quality, reliable data essential for making informed decisions in process development and pharmaceutical formulation. This systematic approach ensures scientific integrity and provides a solid foundation for advancing promising indazole-based compounds through the development pipeline.
References
-
6-Bromo-1-methyl-1H-indazole. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
methyl 6-bromo-1H-indazole-4-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. Available from: [Link]
-
Synthesis of 1H‐indazole derivatives. ResearchGate. Available from: [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available from: [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central, National Institutes of Health. Available from: [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Available from: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available from: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
- Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
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The Synthetic Chemist's Guide to a Privileged Scaffold: Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
An In-depth Technical Review of its Synthesis, Reactivity, and Application in Drug Discovery
Introduction: The Indazole Core and a Versatile Building Block
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2][3] Its derivatives have shown remarkable efficacy in diverse therapeutic areas, including oncology, neurology, and inflammatory diseases.[2][4] Within this important class of heterocycles, Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate stands out as a particularly valuable and versatile building block for drug discovery programs.
This molecule is strategically functionalized at three key positions:
-
The N1-Methyl Group: This modification resolves the tautomeric ambiguity of the indazole NH proton, often leading to more predictable pharmacokinetic properties and preventing unwanted metabolic N-dealkylation or conjugation.
-
The C3-Methoxycarbonyl Group: The methyl ester at the 3-position serves as a convenient handle for conversion into a variety of functional groups, most commonly amides, which are crucial for establishing key interactions with protein targets.
-
The C6-Bromo Group: This bromine atom is the molecule's primary asset for diversification. It provides a reactive site for modern palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of a wide range of aryl, heteroaryl, and amino substituents to explore the chemical space around the core scaffold.
This technical guide offers a comprehensive overview of the synthesis, chemical reactivity, and strategic applications of this compound, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this key intermediate.
| Chemical Properties | |
| IUPAC Name | This compound |
| Synonyms | 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.10 g/mol |
| Appearance | Expected to be a yellow to pale yellow solid[4] |
| CAS Number | Not definitively available; Precursor CAS numbers are provided in relevant sections. |
Synthesis Strategies: A Two-Step Approach
The most logical and field-proven synthesis of the title compound is a two-step process commencing from the commercially available 6-bromo-1H-indazole-3-carboxylic acid. This strategy involves an initial esterification followed by a regioselective N-methylation.
Step 1: Esterification to Synthesize Methyl 6-bromo-1H-indazole-3-carboxylate
The first step is a classic Fischer esterification. The carboxylic acid is reacted with methanol under acidic conditions. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.
Detailed Protocol: Fischer Esterification [5]
-
Reaction Setup: Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 15-20 mL per gram of starting material).
-
Acid Addition: Place the suspension in an ice bath and slowly add concentrated sulfuric acid (approx. 2.0-2.5 eq) dropwise with stirring.
-
Heating: Remove the ice bath and heat the reaction mixture to 90°C. Maintain this temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (approx. 60-70 mL per gram of starting material).
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-bromo-1H-indazole-3-carboxylate as a solid. This intermediate can often be used in the next step without further purification.
-
Intermediate A: Methyl 6-bromo-1H-indazole-3-carboxylate
Sources
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- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]
- 6. Methyl 6-bromo-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
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- 8. scbt.com [scbt.com]
- 9. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
Methodological & Application
synthesis protocol for Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
An Application Note for the Synthesis of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Topic: Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The synthesis begins with the Fischer esterification of 6-bromo-1H-indazole-3-carboxylic acid to yield the intermediate, Methyl 6-bromo-1H-indazole-3-carboxylate. The subsequent step involves a regioselective N-methylation at the N1 position using sodium hydride and methyl iodide. This guide details the underlying chemical principles, step-by-step procedures, purification, and characterization, designed to ensure reproducibility and high yield.
Introduction
Indazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] Their unique bicyclic structure allows for versatile functionalization, leading to compounds with a wide range of biological activities, including use as nicotinic α-7 receptor partial agonists for neurological disorders.[2] The title compound, this compound, serves as a key intermediate, providing three distinct points for chemical modification: the bromine atom for cross-coupling reactions, the ester for amide bond formation, and the indazole ring itself for further derivatization.
This protocol outlines a reliable and efficient synthetic route, addressing the critical challenge of regioselectivity during the N-alkylation of the indazole core.
Overall Synthetic Scheme
The synthesis is performed in two sequential steps: (1) Esterification of the starting carboxylic acid and (2) N-methylation of the indazole ring.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate (Intermediate I)
Principle and Mechanistic Insight
This transformation is achieved via the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The mechanism involves the protonation of the carbonyl oxygen by the strong acid catalyst (H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[3] Using methanol as the solvent ensures a large excess, driving the equilibrium towards the product side.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Supplier Example |
| 6-bromo-1H-indazole-3-carboxylic acid | 241.04 | 3.00 g | 12.4 | Sigma-Aldrich, Combi-Blocks |
| Methanol (MeOH), anhydrous | 32.04 | 50 mL | ~1236 | Fisher Scientific |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 1.50 mL | ~28 | VWR |
| Ethyl Acetate (EtOAc) | 88.11 | 250 mL | - | Sigma-Aldrich |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 150 mL | - | Lab Prepared |
| Brine (Saturated aq. NaCl) | - | 150 mL | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indazole-3-carboxylic acid (3.00 g, 12.4 mmol).
-
Reagent Addition: Suspend the starting material in methanol (50 mL). While stirring, slowly add concentrated sulfuric acid (1.50 mL) dropwise. Caution: This addition is exothermic.
-
Heating: Heat the reaction mixture to 90°C using a heating mantle and stir for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).
-
Cooling & Quenching: After completion, cool the mixture to room temperature.
-
Workup - Extraction: Dilute the cooled mixture with ethyl acetate (200 mL) in a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (150 mL) to neutralize the excess acid, followed by brine (150 mL).[4]
-
Drying and Concentration: Dry the isolated organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is Methyl 6-bromo-1H-indazole-3-carboxylate (Intermediate I ).[4]
-
Expected Yield: 2.42 g (76%).[4]
-
Appearance: Yellow solid.[4]
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of this compound (Final Product)
Principle and Mechanistic Insight
The N-alkylation of indazoles presents a regioselectivity challenge, as the reaction can occur at either the N1 or N2 position.[5][6] Direct alkylation often yields a mixture of both isomers.[7] The strategy employed here utilizes a strong, non-nucleophilic base (NaH) to deprotonate the indazole N-H, forming an indazole anion. This anion then reacts with the electrophile, methyl iodide.
The regiochemical outcome is governed by a combination of kinetic and thermodynamic factors. While the N2 position is sometimes considered kinetically favored, the N1-alkylated product is thermodynamically more stable due to the preservation of the aromatic benzenoid structure, in contrast to the quinonoid structure of the N2-isomer.[6][7] For 3-carboxy-substituted indazoles, using NaH in an aprotic polar solvent like DMF or THF has been shown to provide excellent selectivity for the desired N1 product.[8][9]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Supplier Example |
| Methyl 6-bromo-1H-indazole-3-carboxylate (I ) | 255.07 | 2.42 g | 9.49 | From Part 1 |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 (as NaH) | 0.42 g | 10.5 | Sigma-Aldrich |
| Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - | Acros Organics |
| Methyl Iodide (CH₃I) | 141.94 | 0.65 mL (1.48 g) | 10.4 | Sigma-Aldrich |
| Deionized Water | - | 300 mL | - | - |
| Methylene Chloride (DCM) | 84.93 | 200 mL | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | VWR |
| Petroleum Ether / Isooctane | - | As needed | - | - |
Experimental Protocol
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.42 g of 60% dispersion, 10.5 mmol). Wash the NaH with hexanes to remove the mineral oil if desired, then suspend it in anhydrous DMF (50 mL).
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of Intermediate I (2.42 g, 9.49 mmol) in anhydrous DMF (20 mL) dropwise to the stirred NaH suspension.
-
Anion Formation: Allow the mixture to stir at 0°C. The cessation of hydrogen gas evolution indicates the complete formation of the indazole anion.[9]
-
Alkylation: While maintaining the temperature at 0°C, add methyl iodide (0.65 mL, 10.4 mmol) dropwise.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates the consumption of the starting material.
-
Workup - Quenching: Carefully quench the reaction by pouring the mixture into ice-water (300 mL). Caution: Unreacted NaH will react vigorously with water.
-
Workup - Extraction: Extract the aqueous mixture with methylene chloride (2 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.[9]
-
Purification: The crude product is obtained as an oil or solid. Purify by trituration or recrystallization from a solvent like isooctane or petroleum ether to yield the final product as a solid.[9]
-
Expected Yield: ~60-75%
-
Appearance: Off-white to light yellow solid.
-
Characterization: Final confirmation of the N1-methylation and overall structure should be performed using ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.
Integrated Experimental Workflow
The following diagram illustrates the complete workflow from starting materials to the final purified product.
Caption: From starting material to final product.
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon).
-
Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a fume hood with appropriate gloves.
-
Solvents: DMF, methanol, and methylene chloride are toxic and flammable. Avoid inhalation and skin contact.
References
-
Palmer, N. et al. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Clemens, J. et al. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synlett. Available at: [Link]
-
ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]
-
Swamy, G. N. et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. Available at: [Link]
-
ResearchGate. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
-
De la Cruz, E. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 2021, 17, 1336-1345. Available at: [Link]
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]
-
Yang, B. et al. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 2017, 27(3), 275-280. Available at: [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
-
Rautio, T. et al. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at: [Link]
-
Wang, Y. et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021, 11(26), 15911-15922. Available at: [Link]
-
Chemsrc. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Available at: [Link]
-
ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Available at: [Link]
-
Hiebel, M-A. et al. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018, 8(23), 12513-12521. Available at: [Link]
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
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- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 9. prepchem.com [prepchem.com]
Application Note & Protocol: A Regioselective Pathway for the Synthesis of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. The outlined two-step synthetic pathway is designed for high efficiency and regioselectivity, starting from the commercially available 6-bromo-1H-indazole-3-carboxylic acid. We provide detailed, step-by-step protocols, mechanistic insights, and critical process parameters to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a cornerstone of modern medicinal chemistry, recognized as "privileged scaffolds" due to their wide spectrum of biological activities.[1] These bicyclic heteroaromatic compounds are integral to numerous therapeutic agents, including treatments for cancer (e.g., Pazopanib, Niraparib), inflammation (e.g., Benzydamine), and nausea (e.g., Granisetron).[2][3] The specific substitution pattern of this compound, featuring functional handles at the 1, 3, and 6-positions, makes it a highly versatile intermediate for the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.
This application note details a robust and validated two-step synthesis, beginning with a classic Fischer esterification followed by a highly regioselective N-methylation. This approach prioritizes procedural simplicity, scalability, and control over the final product's isomeric purity.
Synthetic Strategy & Mechanistic Rationale
The chosen synthetic route involves two sequential transformations, as illustrated below. This strategy was selected for its reliability and the high degree of control it offers over the introduction of each functional group.
Caption: High-level workflow for the two-step synthesis.
Step 1: Fischer Esterification
The initial step converts the carboxylic acid at the C3 position into a methyl ester. The Fischer esterification is an acid-catalyzed equilibrium reaction.[4] In this protocol, concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. Using methanol as the solvent ensures it is present in large excess, driving the equilibrium towards the product side.[4]
Step 2: Regioselective N-Methylation
The second step is the alkylation of the indazole nitrogen. Indazoles can be alkylated at either the N1 or N2 position, and controlling this regioselectivity is crucial. Our protocol employs sodium hydride (NaH) in an anhydrous aprotic solvent (tetrahydrofuran, THF).
Causality of Regioselectivity:
-
Deprotonation: Sodium hydride, a strong, non-nucleophilic base, deprotonates the acidic N-H proton of the indazole ring to form a sodium indazolide salt.
-
Nucleophilic Attack: This indazolide anion is a potent nucleophile that subsequently attacks the methylating agent (methyl iodide) via an SN2 mechanism.
Studies have shown that the combination of NaH in THF strongly favors alkylation at the more sterically accessible and thermodynamically stable N1 position for many substituted indazoles.[3][5] This provides a reliable method for isolating the desired N1-methyl regioisomer with high purity.
Caption: Simplified mechanism for N1-selective methylation.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate (Intermediate)
This protocol is adapted from established esterification procedures.[6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
|---|---|---|
| 6-bromo-1H-indazole-3-carboxylic acid | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | In-house prep |
| Brine | Saturated NaCl(aq) | In-house prep |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromo-1H-indazole-3-carboxylic acid (e.g., 3.00 g, 12.4 mmol).
-
Suspend the solid in methanol (50 mL).
-
Cool the suspension in an ice bath (0 °C). Slowly add concentrated sulfuric acid (1.50 mL, 28.1 mmol) dropwise while stirring. Caution: This addition is exothermic.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 90°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (200 mL). b. Carefully wash the organic layer sequentially with saturated aqueous sodium bicarbonate (150 mL) and brine (150 mL). Caution: CO₂ evolution during bicarbonate wash. c. Dry the organic phase over anhydrous sodium sulfate. d. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be used directly in the next step or purified further if necessary. Expected product is a yellow solid.[6]
Part 2: Synthesis of this compound (Final Product)
This protocol is based on selective N-alkylation methods.[3][7][8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
|---|---|---|
| Methyl 6-bromo-1H-indazole-3-carboxylate | As synthesized | --- |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Acros Organics |
| Methyl Iodide (CH₃I) | ≥99%, stabilized | Sigma-Aldrich |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous | In-house prep |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Procedure:
-
Setup: All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
To a round-bottom flask, add sodium hydride (60% dispersion, e.g., 1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF to the washed NaH and cool the suspension to 0 °C in an ice bath.
-
Dissolve the Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq) from Part 1 in anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: a. Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure final product.
Summary of Reaction Parameters
| Parameter | Step 1: Esterification | Step 2: N-Methylation |
| Starting Material | 6-bromo-1H-indazole-3-carboxylic acid | Methyl 6-bromo-1H-indazole-3-carboxylate |
| Key Reagents | Methanol, Sulfuric Acid | Sodium Hydride, Methyl Iodide |
| Solvent | Methanol | Tetrahydrofuran (THF) |
| Temperature | 90 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 4 hours | 12-16 hours |
| Work-up | Liquid-liquid extraction (EtOAc/NaHCO₃) | Quench (NH₄Cl), liquid-liquid extraction |
| Purification | Extraction is often sufficient | Silica Gel Chromatography |
| Expected Yield | ~75-85%[6] | ~50-90% (structure dependent)[7][8] |
Product Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The appearance of a singlet around 4.0 ppm in the ¹H NMR spectrum of the final product confirms the N-methylation.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To observe characteristic functional group stretches (e.g., C=O of the ester).
Safety and Handling Precautions
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Hydride (NaH): Flammable solid and water-reactive. Releases flammable hydrogen gas upon contact with water or protic solvents. Handle exclusively under an inert atmosphere.
-
Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. It is volatile and should be handled only in a well-ventilated fume hood with appropriate PPE.
-
All reactions should be performed in a chemical fume hood. Follow all institutional safety guidelines for chemical handling and waste disposal.
References
-
Rautio, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
purification of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate by crystallization
An in-depth guide to the purification of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research, through crystallization. This document provides a detailed protocol, explains the scientific principles, and offers expert insights for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for Indazole Derivatives
This compound is a vital building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly in oncology and neurology research.[1] The efficacy and safety of any active pharmaceutical ingredient (API) derived from such an intermediate are directly dependent on its purity. The crystallization process is a cornerstone technique in chemical and pharmaceutical development for achieving high purity of solid compounds.[2][3] It is a thermodynamic-driven self-assembly process that can effectively remove impurities, select for desired polymorphs, and yield a product with consistent physical properties, which are critical for downstream applications and regulatory compliance.[2][4]
This application note provides a comprehensive guide to developing a robust crystallization protocol for this compound, moving beyond a simple set of instructions to explain the causality behind each step.
The Science of Purification by Crystallization
Crystallization is a separation and purification technique where a solid compound is formed from a solution, melt, or gas.[4][5] The process leverages the differences in solubility between the target compound and its impurities. The fundamental mechanism involves creating a supersaturated solution, from which the desired compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor).[6]
The journey from an impure solid to high-purity crystals involves two key stages:
-
Nucleation: The initial formation of small, stable crystalline aggregates (nuclei) from a supersaturated solution. This can occur spontaneously or be induced.
-
Crystal Growth: The subsequent growth of these nuclei as more molecules of the target compound deposit onto the existing crystal lattice. The highly ordered nature of the crystal lattice tends to exclude molecules that do not fit perfectly, which is the basis of the purification.[4]
A successful crystallization is therefore a carefully controlled process of manipulating solubility to favor the formation of pure, well-defined crystals.
PART 1: The Experimental Protocol
This section details a systematic approach to developing and executing a crystallization protocol for this compound. The process begins with a logical solvent screening method to identify the optimal conditions for purification.
Methodology 1: Systematic Solvent Screening
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Conversely, impurities should remain soluble at all temperatures. Given the indazole structure, a range of solvents with varying polarities should be tested.
Protocol:
-
Aliquot approximately 20-30 mg of crude this compound into several test tubes.[7]
-
To each tube, add a different test solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane/Heptane, and a mixture like Ethanol/Water) dropwise at room temperature.[7][8]
-
Observe solubility at room temperature. A solvent that dissolves the compound completely at room temperature is generally unsuitable for single-solvent recrystallization.[7]
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to achieve complete dissolution.[6][7]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 20-30 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-formed crystals.
-
If no single solvent is ideal, a two-solvent (solvent/anti-solvent) system can be employed.[2][4] Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" solvent (anti-solvent, in which it is insoluble but miscible with the first solvent) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.[7] A combination like Ethyl Acetate/Hexane is often effective for compounds of this type.[9]
Methodology 2: Bulk Purification via Crystallization
Once an optimal solvent system is identified (for this example, we will proceed with Ethyl Acetate), the bulk purification can be performed.
Protocol:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add the selected solvent (Ethyl Acetate) in portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid. Working in a fume hood is mandatory.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution and stir for 5-10 minutes.
-
Hot Filtration (Optional but Recommended): To remove the activated charcoal or any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Inducing Crystallization (If Necessary): If crystals do not form, crystallization can often be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous successful crystallization.[6][7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter paper that fits snugly.[7]
-
Washing: With the vacuum still applied, wash the crystals on the filter with a small amount of cold crystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Transfer the crystalline product to a watch glass and allow it to air dry. For complete solvent removal, place the crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.[7]
Visualization of the Purification Workflow
The following diagram illustrates the key decision points and steps in the crystallization protocol.
Caption: Workflow for the purification of this compound.
PART 2: Data, Validation, and Expert Insights
Data Presentation: Expected Purification Outcome
The effectiveness of the crystallization process is quantified by measuring the purity and recovery of the material. The following table presents hypothetical data for a typical purification run.
| Parameter | Crude Material | After Crystallization |
| Appearance | Yellowish Powder | Off-white to White Needles |
| Mass | 5.00 g | 4.15 g |
| Purity (by HPLC) | 94.5% | >99.5% |
| Yield | - | 88% (Purity-adjusted) |
| Melting Point | 134-138 °C | 141-142 °C (Sharp) |
Trustworthiness: A Self-Validating Protocol
The robustness of this protocol is ensured by incorporating self-validating control points:
-
Solvent Screening: This initial step is a validation in itself, confirming the suitability of the chosen solvent system before committing the bulk of the material.
-
Purity Analysis: Comparing the purity of the material before and after crystallization (e.g., via HPLC, GC, or NMR) provides direct, quantitative evidence of the procedure's effectiveness.
-
Melting Point Analysis: A sharp melting point range that is higher than the crude material is a classic and reliable indicator of increased purity.
-
Yield Calculation: The final yield must be calculated and assessed. A very low yield may indicate that the compound is too soluble in the chosen cold solvent or that premature crystallization occurred during hot filtration.
Expertise & Experience: Explaining the Causality
-
Why a minimum amount of hot solvent? Using an excess of solvent will reduce the level of supersaturation upon cooling, leading to a lower recovery of the product. The goal is to create a solution that is saturated at the boiling point, ensuring maximum yield upon cooling.
-
Why slow cooling? Rapid cooling (crash crystallization) can trap impurities within the rapidly forming crystal lattice and typically results in smaller, less pure crystals. Slow, undisturbed cooling allows the crystal lattice to form in a more ordered and selective manner, effectively excluding impurities.[6]
-
Why wash with cold solvent? The purified crystals are still sparingly soluble in the crystallization solvent. Using hot or room-temperature solvent to wash the crystals would dissolve a significant portion of the product, drastically reducing the yield. Cold solvent minimizes this loss while still effectively washing away the impurity-laden mother liquor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. LabXchange [labxchange.org]
- 7. benchchem.com [benchchem.com]
- 8. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 9. Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: Strategic C-C Bond Formation Using Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Scaffold
The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with applications as anti-tumor, anti-HIV, and anti-inflammatory agents.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, particularly protein kinases.[3] Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is a highly valuable and versatile building block for drug discovery programs. Its specific substitution pattern makes it a key precursor for the synthesis of complex molecules, including the potent poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib, used in the treatment of ovarian cancer.[4][5][6]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely adopted methods for C(sp²)–C(sp²) bond formation due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][7] Applying this powerful transformation to this compound enables the strategic introduction of diverse aryl and heteroaryl substituents at the C-6 position, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed examination of the reaction mechanism, optimization parameters, and a comprehensive protocol for successfully employing this substrate in Suzuki-Miyaura coupling.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving Pd(0) and Pd(II) oxidation states.[1][3][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organoboronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex (-B(OR)₃⁻).[8][9] This boronate species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: Causality Behind Key Parameters
Achieving high yields and purity requires careful consideration of several interdependent parameters. The choices are not arbitrary but are grounded in the chemical properties of the reactants and the catalytic mechanism.
-
Palladium Catalyst & Ligand: The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system.
-
Causality: For heteroaryl bromides like our substrate, catalysts bearing electron-rich, bulky phosphine ligands are often superior. Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in PdCl₂(dppf) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly effective.[1][11] The bulky ligands promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active in oxidative addition. The dppf ligand's wide "bite angle" is particularly adept at facilitating the key steps for challenging substrates.
-
-
Base: The base is not merely a pH adjuster; it is a stoichiometric reagent critical for activating the boronic acid.
-
Causality: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to convert the neutral boronic acid into the anionic boronate species.[1][3][9] This increases the nucleophilicity of the organic moiety, making it competent for transmetalation to the electrophilic Pd(II) center. Cs₂CO₃ is often more effective than K₂CO₃, particularly in challenging couplings, due to its higher solubility in organic solvents and greater basicity, which can accelerate the reaction.[12][13]
-
-
Solvent System: The solvent must solubilize reactants with vastly different polarities.
-
Causality: A mixture of an aprotic organic solvent and water is standard. Solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene are used to dissolve the indazole substrate, the boronic acid, and the palladium complex.[1][3][11] A small amount of water is essential to dissolve the inorganic base, allowing it to interact with and activate the boronic acid at the organic-aqueous interface.
-
-
Temperature and Reaction Time: These parameters control the reaction kinetics.
-
Causality: Most Suzuki couplings require heating (typically 80–110 °C) to overcome the activation energy barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1][3] Reaction progress should be monitored (e.g., by TLC or LC-MS) to avoid prolonged heating, which can lead to side reactions like protodeboronation of the boronic acid starting material.[14] Microwave irradiation is an effective technique for significantly reducing reaction times by promoting rapid, uniform heating.[13][15]
-
Experimental Protocol & Workflow
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Caption: General experimental workflow for the Suzuki coupling reaction.
A. Materials & Equipment
-
Substrates: this compound (1.0 equiv.), Arylboronic acid (1.2–1.5 equiv.)
-
Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.02–0.05 equiv.) or Pd(PPh₃)₄ (0.05–0.10 equiv.)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen or argon gas line, standard glassware for work-up and column chromatography.
B. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.
-
Degassing: Seal the flask with a septum and fit it with a condenser under a nitrogen or argon atmosphere. Degas the mixture thoroughly for 15-20 minutes by bubbling the inert gas directly through the solution. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Briefly remove the inert gas feed and quickly add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.) to the flask.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromo-indazole is consumed (typically 4–16 hours).
-
Work-up: Allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate or dichloromethane.[1] Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][16]
Data & Troubleshooting
The choice of reaction parameters significantly impacts outcomes. The table below provides representative conditions adapted from literature for similar bromo-indazole systems.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| PdCl₂(dppf) (2%) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 100 | 12 | 75-95% | [1][3] |
| Pd(PPh₃)₄ (10%) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 2 | 70-90% | [12] |
| Pd(PPh₃)₄ (10%) | K₂CO₃ (2.0) | DME/H₂O | 80 | 2 | 80-98% | [11] |
| Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | 100 (MW) | 0.5 | 85-99% | [13] |
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficient base or incorrect base.3. Reaction temperature too low. | 1. Ensure thorough degassing; use fresh catalyst.2. Use a stronger or more soluble base (e.g., Cs₂CO₃); ensure 2-3 equivalents are used.3. Increase temperature to 100-110 °C. |
| Protodeboronation | 1. Presence of excess water or protic impurities.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents where possible or minimize the water ratio.2. Monitor the reaction closely and stop it once the starting material is consumed.[14] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture promoting oxidative coupling. | 1. Improve the degassing procedure; maintain a positive pressure of inert gas throughout the reaction.[17] |
| Formation of Palladium Black | 1. Catalyst decomposition/agglomeration. | 1. Ensure proper ligand-to-metal ratio; a slight excess of ligand can sometimes stabilize the catalyst. Avoid excessively high temperatures.[17] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of this compound. By understanding the underlying mechanism and carefully controlling key parameters—namely the catalyst-ligand system, base, solvent, and temperature—researchers can reliably and efficiently synthesize a diverse array of C-6 substituted indazoles. This strategic approach accelerates the development of novel chemical entities and is fundamental to modern drug discovery pipelines targeting this critical heterocyclic scaffold.
References
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Deriv
- Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
- Processes for the preparation of niraparib and intermediates thereof.
- Processes for the preparation of Niraparib and intermediates thereof.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,...
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- WO 2019/036441 A1. Googleapis.com.
- Suzuki reaction. Wikipedia.
- Production of Niraparib using Imine Reductases. University of Manchester Research Explorer.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semanticscholar.org.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate as a Versatile Precursor for Kinase Inhibitor Synthesis
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2] Molecules built around this heterocyclic core have demonstrated potent inhibitory activity against a wide range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate , a highly functionalized and versatile building block, for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its synthetic utility, provide detailed, field-tested protocols for its derivatization via palladium-catalyzed cross-coupling and subsequent amide bond formation, and outline standard methodologies for the biological evaluation of the resulting compounds.
The Indazole Scaffold: A Privileged Core in Kinase Inhibition
The indazole moiety's success as a pharmacophore stems from its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP.[4][5] This foundational interaction provides a strong anchor for the inhibitor, while modifications at other positions on the indazole ring allow for the fine-tuning of selectivity and potency by extending into adjacent hydrophobic pockets.[6][7] Several successful kinase inhibitors, including Axitinib and Pazopanib, feature the indazole core, validating its clinical and commercial importance.[1]
Our precursor, This compound , is strategically designed for maximum synthetic versatility:
-
The 1-Methyl Group: This modification prevents the formation of N-H tautomers and removes a potential hydrogen bond donor, which can be crucial for optimizing binding kinetics and cell permeability.
-
The 3-Carboxylate Group: This ester serves as a versatile handle for creating diverse libraries of amides, which can form additional interactions within the kinase active site or improve pharmacokinetic properties.[8][9]
-
The 6-Bromo Group: The bromine atom is an ideal functional group for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a vast array of aryl and heteroaryl groups.[10][11] This position is often exploited to project a moiety into the solvent-exposed region or a deeper hydrophobic pocket, significantly impacting inhibitor selectivity and potency.[12]
Physicochemical Properties of the Precursor
A clear understanding of the starting material's properties is fundamental for successful synthesis and handling.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 590417-94-0[13] |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.10 g/mol |
| Appearance | Solid[13] |
| Storage | Room Temperature[13] |
Synthetic Transformations: From Precursor to Potent Inhibitor
The transformation of this compound into a final kinase inhibitor candidate typically follows a convergent synthetic strategy. The workflow below illustrates the key steps that will be detailed in the following protocols.
Caption: A generalized synthetic workflow from the precursor to a final inhibitor.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C-6 Position
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds.[14] It is the cornerstone of derivatizing our 6-bromo precursor.
Objective: To couple an aryl or heteroaryl boronic acid to the 6-position of the indazole core.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried round-bottom flask or microwave vial, combine this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). The reaction concentration is typically around 0.1 M.
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat to 120-140 °C for 20-40 minutes.[15][16] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-1-methyl-1H-indazole-3-carboxylate product.
Scientist's Notes (Causality & Rationale):
-
Catalyst Choice: Pd(dppf)Cl₂ is an excellent, air-stable pre-catalyst. The dppf ligand is a bulky electron-rich phosphine that stabilizes the Pd(0) active species and promotes the key steps of the catalytic cycle (oxidative addition and reductive elimination).[10]
-
Base Selection: The base (K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center. Carbonates are effective and generally do not interfere with the ester functionality.[10]
-
Inert Atmosphere: The active Pd(0) species is readily oxidized by atmospheric oxygen. Degassing the reaction mixture is a critical step to prevent catalyst decomposition and ensure high yields.
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Application Notes and Protocols for Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate in Cancer Research
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] In oncology, indazole derivatives have emerged as a particularly promising class of small molecules, with several compounds gaining FDA approval or advancing into clinical trials.[2] These agents often function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that become dysregulated in cancer.[3] Pathways frequently targeted by indazole-containing drugs include those mediated by p21-Activated Kinase 1 (PAK1) and the Phosphoinositide 3-Kinase (PI3K)/AKT signaling cascade, both of which are central to cancer cell proliferation, survival, migration, and therapeutic resistance.[4][5][6][7]
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is a synthetic organic compound belonging to this promising class. While specific anticancer activities for this particular molecule are still under active investigation, its structural features suggest it may serve as a valuable tool for cancer research. These application notes provide a comprehensive guide for researchers to explore its potential anticancer effects, based on the established mechanisms of structurally related indazole derivatives. We present hypothesized mechanisms of action and provide detailed protocols for in vitro and in vivo validation.
Hypothesized Mechanism of Action
Based on the known biological activities of similar indazole derivatives, we hypothesize that this compound may exert its anticancer effects through the inhibition of key oncogenic signaling pathways. The primary hypothesized targets are PAK1 and the PI3K/AKT pathway, which are frequently overactivated in a wide range of human cancers.[6][8][9]
1. Inhibition of p21-Activated Kinase 1 (PAK1) Signaling: PAK1 is a serine/threonine kinase that acts as a crucial downstream effector for small Rho GTPases, Rac1 and Cdc42.[5] Aberrant PAK1 activation promotes oncogenic signaling, leading to increased cell proliferation, survival, and motility.[6] Inhibition of PAK1 by an indazole derivative could disrupt these processes, thereby impeding tumor growth and metastasis.
2. Downregulation of the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[1][4][10] Its overactivation is a hallmark of many cancers and is associated with resistance to therapy.[4][8] By potentially inhibiting an upstream kinase or a component of the pathway itself, this compound may lead to decreased phosphorylation of AKT and its downstream effectors, ultimately inducing apoptosis and inhibiting proliferation.
Experimental Protocols: In Vitro Evaluation
The following protocols provide a framework for the initial characterization of the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form insoluble purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Recommended Condition |
| Cell Lines | Breast (MCF-7, MDA-MB-231), Lung (A549), Prostate (PC-3) |
| Seeding Density | 5 x 10³ - 1 x 10⁴ cells/well |
| Compound Conc. | 0.1 nM to 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Wavelength | 570 nm |
Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay assesses the effect of the compound on collective cell migration.[15]
Protocol:
-
Monolayer Formation: Seed cells in a 6-well plate and grow them to 95-100% confluency.[16]
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[17]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[17]
-
Treatment: Add fresh, low-serum medium containing the test compound at various concentrations (e.g., IC50/2, IC50, IC50x2).
-
Imaging: Immediately capture images of the scratch at defined locations (T=0). Continue to capture images at the same locations at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[16][18]
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Cell Invasion Assessment (Boyden Chamber Assay)
This assay quantifies the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step of metastasis.[19][20][21]
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.[22]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the companion plate.[22]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium containing the test compound or vehicle. Seed 5 x 10⁴ cells into the upper chamber of each insert.
-
Incubation: Incubate the plate for 22 hours at 37°C and 5% CO₂.[22]
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[22]
-
Staining and Quantification: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet. Elute the stain and measure the absorbance, or count the stained cells under a microscope.[19]
Analysis of Apoptosis and Signaling Pathways (Western Blotting)
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in apoptosis and the hypothesized signaling pathways.[23]
Key Apoptosis Markers:
-
Bcl-2 family: Analyze the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio indicates a shift towards apoptosis.[24][25]
-
Caspases: Detect the cleavage of executioner caspases, such as Caspase-3. The appearance of the cleaved (active) form is a hallmark of apoptosis.[26][27]
Signaling Pathway Markers:
-
PI3K/AKT Pathway: Measure the levels of phosphorylated AKT (p-AKT) relative to total AKT. A decrease in p-AKT suggests inhibition of this survival pathway.
Protocol:
-
Cell Lysis: Treat cells with the compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[28]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[28]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.[28][29]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[28]
Experimental Protocol: In Vivo Efficacy
Human Tumor Xenograft Mouse Model
Xenograft models are crucial for evaluating the therapeutic potential of a new anticancer agent in a living organism before it can be considered for clinical trials.[28][30]
Protocol:
-
Cell Preparation: Harvest cancer cells (e.g., A549, MDA-MB-231) during their exponential growth phase. Resuspend the cells in sterile PBS or serum-free medium, often mixed 1:1 with Matrigel to improve tumor formation, at a concentration of 5 x 10⁶ cells per 100 µL.[28][31]
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or NOD-SCID). Allow them to acclimatize for at least one week.[28]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[28][32]
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[28]
-
Drug Administration: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Data Collection:
-
Tumor Volume: Measure tumor length and width with digital calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.[28]
-
Body Weight: Monitor body weight as an indicator of toxicity.[28]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
| Parameter | Recommended Condition |
| Animal Strain | Athymic Nude (nu/nu) or NOD-SCID mice |
| Cell Inoculum | 5 x 10⁶ cells in 100 µL PBS/Matrigel (1:1) |
| Implantation Site | Subcutaneous, right flank |
| Tumor Monitoring | 2-3 times per week with calipers |
| Treatment Start | When tumor volume reaches ~100-150 mm³ |
| Groups (n=8-10) | Vehicle Control, Compound (Low Dose), Compound (High Dose), Positive Control |
Conclusion
This compound belongs to a class of compounds with demonstrated potential in cancer therapy. The protocols outlined in these application notes provide a robust starting point for investigating its efficacy and mechanism of action. By systematically evaluating its effects on cell viability, migration, invasion, and key signaling pathways, researchers can elucidate its potential as a novel tool for cancer research and drug development.
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. Available at: [Link]
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Zubair, H., Ahmad, I., & Mir, R. (2024). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Methods and Protocols, 7(4), 69. Available at: [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]
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Kumar, R., & Navani, D. (2016). Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. Clinical Cancer Research, 22(14), 3469-3475. Available at: [Link]
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Semantic Scholar. (n.d.). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Semantic Scholar. Available at: [Link]
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Kumar, R., & Navani, D. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proceedings of the National Academy of Sciences, 108(17), 7054-7059. Available at: [Link]
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Bitesize Bio. (2025). Making a Mark: How to Set up Your Wound Healing Assay. Bitesize Bio. Available at: [https://bitesizebio.com/2 wound-healing-assay/]([Link] wound-healing-assay/)
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ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... ResearchGate. Available at: [Link]
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Wang, Y., Chen, Y., & Li, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16345-16355. Available at: [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]
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YouTube. (2020). Apoptosis assays: western blots. YouTube. Available at: [Link]
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ResearchGate. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. Available at: [Link]
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Kim, M. P., & Evans, D. B. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer, 1, 189-193. Available at: [Link]
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Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]
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Wang, Y., Chen, Y., & Li, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]
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Zhang, X., Li, Y., & Wang, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16345-16355. Available at: [Link]
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Application Notes & Protocols for the Synthesis of Novel Neuroprotective Agents from Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have garnered substantial interest for their diverse pharmacological activities, including potent neuroprotective effects.[1][3] This guide provides a comprehensive framework for the synthesis and evaluation of novel neuroprotective agents, utilizing Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate as a versatile starting material. We present a strategic approach that leverages the reactivity of the C6-bromo and C3-ester functionalities to generate a library of diverse derivatives. Detailed, field-proven protocols for Suzuki-Miyaura cross-coupling and subsequent amidation are provided, alongside methodologies for evaluating the neuroprotective potential of the synthesized compounds through relevant enzymatic and cell-based assays. This document is intended to serve as a practical guide for researchers engaged in the discovery and development of next-generation therapeutics for neurodegenerative diseases.
Introduction: The Promise of Indazole Derivatives in Neuroprotection
Indazole-based compounds have emerged as a promising class of therapeutic agents for neurological disorders.[3] Their unique bicyclic structure allows for three-dimensional diversity, enabling interaction with a wide range of biological targets implicated in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][4] Key mechanisms of action for neuroprotective indazole derivatives include the inhibition of monoamine oxidase B (MAO-B), c-Jun N-terminal kinase 3 (JNK3), and apoptosis signal-regulating kinase 1 (ASK1), all of which are critical nodes in neuronal apoptosis and inflammatory pathways.[4][5][6]
The starting material, this compound, offers two strategic points for chemical modification:
-
The C6-Bromo Group: This serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties, significantly expanding the chemical space and enabling the modulation of physicochemical properties and target engagement.[7][8][9]
-
The C3-Methyl Ester Group: This functionality can be readily converted into a carboxylic acid and subsequently coupled with a diverse range of amines to form stable amide bonds. This C3-carboxamide moiety is a common feature in many biologically active indazole derivatives.[10][11][12]
This dual-functionalization strategy provides a robust platform for generating extensive compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategy: A Two-Pronged Approach to Diversity
Our proposed synthetic pathway begins with this compound and proceeds through two key diversification steps. This workflow is designed for efficiency and adaptability, allowing researchers to rapidly generate a multitude of analogs for biological screening.
Caption: Synthetic workflow for generating neuroprotective agent candidates.
Detailed Experimental Protocols
Protocol 3.1: Step 1 - Suzuki-Miyaura Cross-Coupling of the Indazole Core
This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C6 position of the indazole scaffold. The conditions are based on established methods for similar heterocyclic systems.[13]
Materials & Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 269.09 | 269 mg | 1.0 | 1.0 |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | 151.96 | 228 mg | 1.5 | 1.5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 41 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the selected arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 eq) to the flask.
-
Solvent Addition: Add the 1,4-dioxane/water solvent system (4:1 ratio).
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Methyl 6-aryl-1-methyl-1H-indazole-3-carboxylate intermediate.
Protocol 3.2: Step 2a - Saponification (Ester Hydrolysis)
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a necessary precursor for amide coupling.
Materials & Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| Methyl 6-aryl-1-methyl-1H-indazole-3-carboxylate | - | 1.0 mmol | 1.0 | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 126 mg | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - | - |
| Water | - | 5 mL | - | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - | - |
Procedure:
-
Dissolution: Dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF and water.
-
Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the 6-Aryl-1-methyl-1H-indazole-3-carboxylic acid. The product is often pure enough for the next step, but can be recrystallized if necessary.
Protocol 3.3: Step 2b - Amide Coupling
This protocol outlines the formation of the final carboxamide derivatives using standard peptide coupling reagents.[12]
Materials & Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| 6-Aryl-1-methyl-1H-indazole-3-carboxylic acid | - | 1.0 mmol | 1.0 | 1.0 |
| Desired Amine (e.g., 4-fluoroaniline) | 111.12 | 111 mg | 1.0 | 1.0 |
| EDC·HCl (EDAC) | 191.70 | 230 mg | 1.2 | 1.2 |
| HOBt | 135.12 | 162 mg | 1.2 | 1.2 |
| Triethylamine (TEA) or DIPEA | 101.19 | 420 µL | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - | - |
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice water (50 mL). If a solid precipitates, collect it by filtration. If not, extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final 6-Aryl-1-methyl-1H-indazole-3-carboxamide.
Biological Evaluation: Assessing Neuroprotective Activity
Once synthesized, the novel compounds must be evaluated for their potential neuroprotective effects. A tiered screening approach is recommended, starting with enzymatic assays targeting known pathways and progressing to cell-based models of neuronal damage.
Protocol 4.1: In Vitro MAO-B Inhibition Assay
Inhibition of MAO-B can increase dopamine levels and is a validated strategy for Parkinson's disease.[5]
Principle: This assay measures the ability of a test compound to inhibit the activity of human monoamine oxidase B (MAO-B). The enzyme's activity is determined by monitoring the production of a fluorescent product, resorufin, from a non-fluorescent substrate.
Materials:
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., Amplex Red reagent)
-
Horseradish peroxidase (HRP)
-
Test compounds and a known MAO-B inhibitor (e.g., Selegiline)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader (Ex/Em = 530/590 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, test compound solution, and the MAO-B enzyme.
-
Incubate for 15 minutes at 37 °C to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate/HRP mixture.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration and determine the percent inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 4.2: Cell-Based Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)
This assay evaluates a compound's ability to protect neuronal cells from death induced by oxidative stress, a common pathological feature in neurodegenerative diseases.
Cell Line: SH-SY5Y human neuroblastoma cells are commonly used as they can be differentiated into a more neuron-like phenotype.
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the synthesized indazole derivatives for 1-2 hours.
-
Induce Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the wells (final concentration typically 100-300 µM) to induce cell death. Include control wells with no H₂O₂ and wells with H₂O₂ but no test compound.
-
Incubation: Incubate the plate for 24 hours.
-
Assess Cell Viability: Measure cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. A successful neuroprotective agent will show a significant increase in cell viability in the presence of H₂O₂ compared to the H₂O₂-only control.
Mechanistic Insights: Key Signaling Pathways
Understanding the underlying molecular pathways is crucial for rational drug design. Indazole derivatives may exert neuroprotective effects by modulating several key signaling cascades.
Caption: Potential neuroprotective mechanisms of indazole derivatives.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Application Notes and Protocols for Indazole Derivatives in Neurodegener
- Importance of Indazole against Neurological Disorders. Bentham Science Publisher.
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Institute of Crystallography - IC - CNR.
- A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. BenchChem.
- Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Taylor & Francis Online.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Design, synthesis and biological evaluation of 1H-indazole deriv
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
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- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]
- 6. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 13. benchchem.com [benchchem.com]
The Versatile Scaffold: Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents hinges on the strategic utilization of versatile chemical building blocks. Among these, the indazole nucleus has emerged as a "privileged scaffold," a core structure consistently found in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate , detailing its synthesis, properties, and critical applications as a key intermediate in the development of next-generation therapeutics, particularly in the realm of oncology and neurodegenerative disorders.[3][4]
Physicochemical Properties and Structural Attributes
The strategic positioning of the bromo, methyl, and carboxylate groups on the indazole core makes this compound an exceptionally versatile reagent for medicinal chemists. The bromine atom at the 6-position serves as a prime handle for carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl and heteroaryl moieties.[5][6] The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, further expanding the accessible chemical space.[7][8]
| Property | Value | Reference |
| CAS Number | 885278-42-2 (for the 1H-precursor) | [9] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Derived from precursor |
| Molecular Weight | 269.10 g/mol | Derived from precursor |
| Appearance | Typically a solid | [10] |
| Solubility | Soluble in common organic solvents like THF, DMF, and Dichloromethane | [11][12] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is typically achieved through a two-step process starting from 6-bromo-1H-indazole-3-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by the regioselective N-methylation of the indazole ring.
Step 1: Esterification of 6-bromo-1H-indazole-3-carboxylic acid
This protocol describes the conversion of the carboxylic acid to its methyl ester.
Materials and Reagents:
-
6-bromo-1H-indazole-3-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 6-bromo-1H-indazole-3-carboxylic acid (e.g., 3.00 g, 12 mmol) in methanol (50 mL).[12]
-
Slowly add concentrated sulfuric acid (1.50 mL, 28 mmol) to the suspension.[12]
-
Heat the reaction mixture to 90°C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (150 mL) and brine (150 mL).[12]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-bromo-1H-indazole-3-carboxylate as a solid.[12]
Step 2: N-Methylation of Methyl 6-bromo-1H-indazole-3-carboxylate
Achieving high regioselectivity for N1 methylation is crucial. The use of a strong, non-nucleophilic base in an appropriate aprotic solvent is key to favoring the thermodynamically more stable N1-alkylated product.[13][14]
Materials and Reagents:
-
Methyl 6-bromo-1H-indazole-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.[15]
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.[15]
-
Re-cool the mixture to 0°C and add methyl iodide (1.1 eq) dropwise.[15]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for completion.[15]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[15]
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[15]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The indazole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and holds immense promise for other diseases.[5][16] this compound is a key starting material for the synthesis of inhibitors targeting various kinases, including JNK3, p38α, and PKMYT1, which are implicated in cell proliferation, inflammation, and apoptosis.[17][18]
Application Example: Synthesis of a C6-Arylated Indazole Derivative via Suzuki-Miyaura Coupling
The bromine at the C6 position is a versatile handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for this purpose.[6]
Protocol: Suzuki-Miyaura Coupling
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., (4-formylphenyl)boronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1)
-
Ethyl Acetate (EtOAc)
-
Water and Brine
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[19]
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Add the degassed solvent mixture via syringe.[19]
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 80-100°C and stir for 2-12 hours, monitoring by TLC or LC-MS.[19]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C6-arylated product.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. Methyl 6-bromo-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]
- 13. d-nb.info [d-nb.info]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biological Evaluation of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activities.[1] Derivatives of this heterocyclic system have garnered substantial interest, particularly in oncology, due to their capacity to function as potent inhibitors of protein kinases—enzymes that are often dysregulated in cancer.[2][3][4] The compound Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate serves as a key synthetic intermediate for a diverse library of derivatives.[5][6] Its structure, featuring a bromine atom at the 6-position and a methyl ester at the 3-position, provides a versatile template for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against various therapeutic targets.[7]
This guide provides a comprehensive framework for the biological evaluation of derivatives originating from this scaffold. It outlines detailed protocols for a tiered screening approach, beginning with broad assessments of cytotoxicity and progressing to specific mechanistic assays, such as in vitro kinase inhibition and cellular apoptosis analysis. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence.
Part 1: Initial Screening for Anti-Proliferative Activity
The first step in characterizing a novel compound library is to assess its general cytotoxic and anti-proliferative effects against a panel of relevant human cancer cell lines. This provides a broad view of the compounds' potential and helps prioritize the most active derivatives for further study.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC-3 prostate cancer, K562 chronic myeloid leukemia)[1]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Purple formazan crystals will become visible under a microscope in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale. Use a non-linear regression model (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical Cytotoxicity Data
| Compound Derivative | Modification | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| Lead-1 | - | 8.5 | 12.3 | 15.1 |
| Lead-1a | R = 4-fluoroaniline | 2.1 | 3.5 | 4.2 |
| Lead-1b | R = 3-chloroaniline | 5.6 | 7.8 | 9.9 |
| Doxorubicin | Positive Control | 0.45 | 0.21 | 0.88 |
Workflow for Cytotoxicity Screening
Caption: Experimental workflow for the MTT cytotoxicity assay.
Part 2: Mechanistic Elucidation - Kinase Inhibition
Given that the indazole scaffold is a known "hinge-binding" motif for many protein kinases, a primary hypothesis is that the observed cytotoxicity is due to the inhibition of one or more kinases critical for cancer cell survival and proliferation.[1] Direct measurement of enzyme inhibition is crucial for validating this mechanism.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, high-throughput method to measure the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.
Rationale: This assay directly measures the compound's effect on the enzymatic activity of an isolated kinase, providing clear evidence of target engagement. It is highly sensitive and adaptable to a wide range of kinases.
Materials:
-
Recombinant human kinase of interest (e.g., ERK2, GSK-3β, JNK3)[2][3][8]
-
Specific peptide substrate for the kinase
-
ATP (at or near the Kₘ for the specific kinase)
-
Test compounds (derivatives of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer. Dispense a small volume (e.g., 50 nL) into the 384-well assay plate.
-
Kinase Reaction Setup: Prepare a kinase/substrate mixture in the assay buffer.
-
Kinase/Inhibitor Pre-incubation: Add the kinase/substrate mixture to the wells containing the compounds. Allow the inhibitor to bind to the kinase by incubating for 15-20 minutes at room temperature.
-
Initiate Reaction: Prepare an ATP solution in the assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour. The optimal time may vary depending on the kinase's activity.
-
Signal Development: Stop the reaction and generate the luminescent signal by adding the ATP detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence of each well using a plate reader.
-
Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Hypothetical Kinase Inhibition Data
| Compound | ERK2 IC₅₀ (nM) | GSK-3β IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| Lead-1a | 150 | 85 | >10,000 |
| Lead-1c | >10,000 | 2,500 | 98 |
| Staurosporine | 5 | 10 | 8 |
Signaling Pathway Context: The MAPK/ERK Pathway
Many indazole derivatives have been found to target components of critical cell signaling pathways. The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2]
Caption: The MAPK/ERK signaling cascade, a key target for cancer therapy.
Part 3: Confirming Mechanism of Cell Death - Apoptosis Assays
Observing cytotoxicity is not sufficient; understanding the mode of cell death is critical. Many effective anti-cancer drugs induce apoptosis, or programmed cell death.[9] An assay to detect apoptotic markers can confirm if the lead compounds act via this preferred mechanism.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ for 24-48 hours. Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis: The cell population will be segregated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Logical Flow of Apoptosis Detection
Caption: Distinguishing cell fates with Annexin V and PI staining.
Conclusion and Future Directions
This guide provides a foundational trio of assays to systematically evaluate the biological activity of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific enzymatic and mechanistic cell-based assays, researchers can efficiently identify promising lead compounds, elucidate their mechanism of action, and build a strong rationale for further preclinical development. Positive results from these assays would warrant progression to more complex studies, including cell cycle analysis, western blotting for key signaling proteins, and ultimately, in vivo efficacy studies in animal models.
References
-
Palmigiano, A., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PLoS One. Available at: [Link]
-
Wang, Z., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Radi, M., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Radi, M., et al. (2008). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
-
An, L., et al. (2008). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry. Available at: [Link]
-
Cosentino, L., et al. (2014). Synthesis and antitumor activity of some substituted indazole derivatives. Archiv der Pharmazie. Available at: [Link]
-
Vig, M., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Vig, M., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. Available at: [Link]
-
Ye, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
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Application Note: Comprehensive Structural Elucidation of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate using NMR and High-Resolution Mass Spectrometry
Abstract
This application note provides a detailed guide for the comprehensive structural analysis of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[1] We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), designed to deliver unambiguous structural confirmation. This guide emphasizes the causality behind experimental choices, offering insights beyond simple procedural steps. It is intended for researchers, chemists, and analytical scientists involved in the synthesis and characterization of novel small molecules.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are privileged scaffolds in modern drug discovery, exhibiting a wide range of biological activities, including applications in oncology and neurology.[1][2] this compound serves as a versatile intermediate, where each substituent—the N-methyl group, the C6-bromo atom, and the C3-methyl carboxylate—provides a vector for further chemical modification.[3] Accurate and exhaustive characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological screening data. This document outlines the synergistic application of NMR and MS to achieve this goal.
Molecular Structure and Numbering Scheme
A standardized numbering system is critical for the coherent discussion of spectral data. The IUPAC numbering for the indazole core is used throughout this document.
Caption: Molecular structure and atom numbering of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the proton and carbon framework and their connectivity.
Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation.[4] A properly prepared sample ensures high resolution and prevents artifacts that can complicate spectral interpretation.
Materials:
-
This compound (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)
-
High-quality 5 mm NMR tubes (clean, dry, and unscratched)[5]
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Glass wool or cotton plug for filtration
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial. This concentration is optimal for routine ¹H NMR, providing excellent signal-to-noise without causing line broadening due to excessive viscosity.[6][7] For ¹³C and 2D experiments, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time, given the lower natural abundance of ¹³C.[6]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is an excellent first choice for many organic molecules due to its good dissolving power and clean spectral window. Vigorously mix the vial to ensure the sample is completely dissolved. Homogeneity is critical for sharp, symmetrical peaks.[7][8]
-
Filtration and Transfer: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the solution directly into the NMR tube. This step is crucial to remove any microscopic solid particles, which would disrupt the magnetic field homogeneity and lead to poor spectral quality (broad lines).[4][7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[7]
Protocol: NMR Data Acquisition
The following parameters are provided as a starting point for a standard 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum should be acquired first.
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.[9]
-
-
¹³C{¹H} NMR Acquisition: A proton-decoupled ¹³C spectrum provides a singlet for each unique carbon environment.
-
Technique: Proton-decoupled (e.g., zgpg30)
-
Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[9]
-
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., H4-H5).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is essential for piecing together the molecular skeleton.
-
Data Interpretation and Expected Spectral Features
Based on the known electronic effects of the substituents on the indazole ring, we can predict the approximate chemical shifts and coupling patterns.[10][11]
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| N1-CH₃ | ~4.1 - 4.2 | s | ~35 - 37 |
| C3-COOCH₃ | ~4.0 - 4.1 | s | ~52 - 54 |
| H4 | ~8.1 - 8.2 | d, J ≈ 8.5 - 9.0 Hz | ~122 - 124 |
| H5 | ~7.4 - 7.5 | dd, J ≈ 8.5 - 9.0, 1.5 - 2.0 Hz | ~127 - 129 |
| H7 | ~8.2 - 8.3 | d, J ≈ 1.5 - 2.0 Hz | ~112 - 114 |
| C3 | - | - | ~138 - 140 |
| C3a | - | - | ~125 - 127 |
| C6 | - | - | ~118 - 120 |
| C7a | - | - | ~141 - 143 |
| C=O | - | - | ~161 - 163 |
Justification of Assignments:
-
Aromatic Protons: The indazole ring contains three aromatic protons. H7 is expected to be a doublet (or broad singlet) due to a small four-bond coupling to H5. H4 will be a doublet due to coupling with H5. H5 will appear as a doublet of doublets, coupling to both H4 and H7. The deshielding effect of the adjacent ester group places H4 at a downfield shift. The bromine at C6 will influence the shifts of H5 and H7.
-
Methyl Protons: The N-methyl and ester methyl groups are expected to appear as sharp singlets, as they have no adjacent protons to couple with. The N-methyl group is typically found around 4.1 ppm in such systems.
-
Quaternary Carbons: The positions of the five quaternary carbons (C3, C3a, C6, C7a, C=O) are confirmed using the HMBC experiment. For example, the N-CH₃ protons will show a 3-bond correlation to C7a, and the ester O-CH₃ protons will show a 2-bond correlation to the C=O carbon and a 3-bond correlation to C3.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the molecule, serving as an orthogonal technique to confirm the identity established by NMR.
Protocol: Mass Spectrometry Sample Preparation & Acquisition
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocycles.[12] High-Resolution Mass Spectrometry (HRMS) provides the high mass accuracy required for molecular formula determination.[13][14]
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.[12] The formic acid aids in protonation, enhancing the signal in positive ion mode.
-
Instrument Setup (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: Positive ESI ([M+H]⁺). The indazole nitrogens are basic and readily accept a proton.
-
Mass Range: Scan from m/z 100-500 to ensure capture of the molecular ion and potential fragments.
-
Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
HRMS Acquisition: Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[15][16]
-
Data Interpretation and Expected Features
Predicted Mass Spectrometry Data
| Feature | Expected m/z | Rationale |
| Molecular Formula | C₉H₉BrN₂O₂ | - |
| Monoisotopic Mass | 267.9898 | Calculated for C₉H₉⁷⁹BrN₂O₂ |
| [M+H]⁺ Ion Cluster | 268.9976 (⁷⁹Br) and 270.9956 (⁸¹Br) | The presence of one bromine atom results in a characteristic isotopic pattern with two major peaks of nearly equal intensity (the A+2 peak), separated by approximately 2 Da. This is a definitive signature for bromine.[17][18][19] |
| HRMS Confirmation | Observed m/z within ± 5 ppm of calculated | An observed mass of, for example, 268.9972 would confirm the elemental composition C₉H₁₀BrN₂O₂⁺ for the protonated molecule.[20] |
| Key Fragment Ion | ~m/z 209/211 ([M+H - COOCH₃]⁺) | Loss of the carbomethoxy radical is a common fragmentation pathway for methyl esters under certain ionization conditions or in tandem MS experiments. |
The most telling feature in the mass spectrum will be the isotopic doublet for the molecular ion. Natural bromine is composed of two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which are nearly equal in abundance. This results in an [M+H]⁺ peak and an [M+H+2]⁺ peak of almost identical intensity, providing a powerful diagnostic tool for identifying brominated compounds.[19]
Integrated Workflow for Structural Elucidation
Neither technique alone is sufficient for absolute proof of structure. It is the combination of NMR and MS that provides a self-validating system for structural confirmation. The workflow below illustrates this synergistic process.
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- 3. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate. As a Senior Application Scientist, this resource synthesizes established protocols with field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
Overview of the Synthesis
The synthesis of this compound typically involves a two-step process:
-
Esterification: The synthesis of the precursor, Methyl 6-bromo-1H-indazole-3-carboxylate, from 6-bromo-1H-indazole-3-carboxylic acid.
-
N-Methylation: The regioselective methylation of the indazole nitrogen to yield the final N-1 methylated product.
The primary challenge in this synthesis is controlling the regioselectivity during the N-methylation step, as the formation of the undesired N-2 isomer is a common side reaction that can significantly lower the yield of the target compound.[1][2]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
I. Issues Related to the N-Methylation Step
Question 1: My final product is a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for the desired N-1 methylation?
Answer: This is the most common challenge in the synthesis of N-substituted indazoles. The formation of a mixture of N-1 and N-2 alkylated regioisomers is highly dependent on the reaction conditions.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4]
Core Causality: The indazole anion formed upon deprotonation has two nucleophilic nitrogen atoms (N-1 and N-2). The choice of base, solvent, and electrophile can influence which nitrogen is more reactive.
Solutions to Improve N-1 Selectivity:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like anhydrous tetrahydrofuran (THF) is a well-established method to favor N-1 alkylation.[1][5][6] It is postulated that the sodium cation may coordinate with the N-2 nitrogen and the oxygen of the C-3 carboxylate group, sterically hindering alkylation at the N-2 position.[6][7]
-
Alternative Reagents: Using cesium carbonate (Cs2CO3) as the base in dioxane with methyl tosylate as the methylating agent has also been reported to give high N-1 selectivity.[2]
-
Temperature Control: Running the reaction at a controlled temperature, often starting at 0 °C for the deprotonation step before adding the methylating agent and then allowing it to warm to room temperature, can improve selectivity.[8]
Experimental Protocol for High N-1 Selectivity:
-
Dissolve Methyl 6-bromo-1H-indazole-3-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add your methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Question 2: How can I confirm the identity of the N-1 and N-2 isomers?
Answer: Spectroscopic methods are crucial for distinguishing between the N-1 and N-2 isomers.[1]
-
1H NMR Spectroscopy: The chemical shift of the protons on the indazole ring can be diagnostic. Often, the proton at the 7-position is more deshielded in the N-1 isomer compared to the N-2 isomer due to the anisotropic effect of the C-3 substituent.
-
13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring will also differ between the two isomers.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can be definitive. Irradiation of the N-methyl protons should show an enhancement of the signal for the proton at the 7-position in the N-1 isomer.
-
HPLC: High-Performance Liquid Chromatography can often separate the two isomers, and their distinct retention times can be used for identification and quantification.[1]
II. Issues Related to the Precursor Synthesis and Purification
Question 3: I am getting a low yield during the initial esterification of 6-bromo-1H-indazole-3-carboxylic acid. What could be the issue?
Answer: Low yields in Fischer esterification can be due to several factors.
Core Causality: Fischer esterification is an equilibrium-driven reaction. The presence of water can drive the equilibrium back towards the starting materials.
Solutions to Improve Esterification Yield:
-
Ensure Anhydrous Conditions: Use dry methanol and glassware.
-
Sufficient Catalyst: Use a sufficient amount of concentrated sulfuric acid as a catalyst.[8]
-
Reaction Time and Temperature: The reaction typically requires heating (e.g., to 90°C) for several hours to go to completion.[8] Monitor the reaction by TLC to determine the optimal reaction time.
-
Removal of Water: While not always necessary for simple esterifications, a Dean-Stark trap could be used if water is a significant issue.
-
Workup Procedure: During the workup, ensure complete neutralization of the acid catalyst with a base like saturated aqueous sodium bicarbonate.[8] Incomplete neutralization can lead to product loss during extraction.
Question 4: My final product is difficult to purify. What are the best methods for purification?
Answer: The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: This is a very effective method for separating the N-1 and N-2 isomers and other impurities.[8][9]
-
Solvent System Selection: Use TLC to find an optimal solvent system that gives good separation between your desired product and impurities. A common eluent system is a gradient of ethyl acetate in heptane or hexane.[8]
-
-
Recrystallization: If the crude product is a solid and has a major impurity with different solubility characteristics, recrystallization can be an effective purification method.[9][10]
Data Summary and Visualization
Table 1: Comparison of N-Methylation Conditions for Indazoles
| Base | Solvent | Methylating Agent | Typical N-1:N-2 Ratio | Reference |
| NaH | THF | Alkyl Bromide | High N-1 selectivity | [1][5][6] |
| Cs2CO3 | Dioxane | Methyl Tosylate | 98:2 | [2] |
| K2CO3 | DMF | Alkyl Halide | Mixture of isomers | [7] |
Diagrams
Caption: Workflow for the N-methylation of Methyl 6-bromo-1H-indazole-3-carboxylate.
Caption: Troubleshooting logic for low yield issues.
References
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Scribd. (n.d.). Fischer Indole Synthesis 2010. Retrieved from [Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Oxford Reference. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
-
Semantic Scholar. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
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- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 10. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 6-bromo-1-methyl-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of 6-bromo-1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, offering potential causes and validated solutions. The typical synthetic route involves the N-methylation of a precursor, methyl 6-bromo-1H-indazole-3-carboxylate. Most issues arise during this critical alkylation step.
Problem 1: Final product is contaminated with a significant amount of the N2-methylated isomer (6-bromo-2-methyl-2H-indazole-3-carboxylate).
Question: My final product shows two distinct spots on TLC and my NMR spectrum is complex, suggesting a mixture of isomers. How can I improve the regioselectivity for the desired N1-methyl product?
Answer: This is the most common side reaction in the alkylation of indazoles. The indazole anion, formed after deprotonation, is an ambident nucleophile, allowing methylation at either the N1 or N2 position. The formation of the N1-isomer is thermodynamically controlled, while the N2-isomer is the kinetically favored product.[1][2]
Causality & Solution: To favor the thermodynamically more stable N1-isomer, the reaction should be run under conditions that allow for equilibration or that strongly favor the formation of the N1-anion prior to alkylation.
-
Recommended Protocol: The most reliable method is to perform a pre-deprotonation step. Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in oil) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1][3]
-
Add the starting material (methyl 6-bromo-1H-indazole-3-carboxylate) to anhydrous THF/DMF under an inert atmosphere (Nitrogen or Argon).
-
Cool the mixture to 0 °C.
-
Add NaH portion-wise and stir for 30-60 minutes at 0 °C to allow for complete formation of the sodium salt.
-
Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
This procedure ensures that the more stable N1-anion is the predominant nucleophile, leading to high regioselectivity.[1][4]
Problem 2: Significant amount of unreacted starting material (methyl 6-bromo-1H-indazole-3-carboxylate) is recovered.
Question: My reaction has stalled, and despite extended reaction times, I'm recovering a large portion of my starting material. What could be the cause?
Answer: Incomplete reaction is typically due to issues with the deprotonation step or the activity of the alkylating agent.
Causality & Solution:
-
Inactive Base: Sodium hydride is highly reactive with moisture. If it has been improperly stored, its activity will be diminished. Similarly, other bases like potassium carbonate must be finely ground and dried.
-
Solution: Use a fresh bottle of NaH or wash the NaH with anhydrous hexane prior to use to remove the protective mineral oil and any surface oxidation. Ensure all glassware is oven- or flame-dried.
-
-
Insufficient Base: Stoichiometry is critical. Use at least 1.1 equivalents of the base to ensure complete deprotonation.
-
Inactive Alkylating Agent: Methyl iodide can degrade over time, especially if exposed to light.
-
Solution: Use a fresh bottle of methyl iodide. If it is discolored (yellow or brown due to iodine formation), it can be passed through a small plug of basic alumina to purify it.
-
-
Low Temperature: While starting the reaction at 0 °C is crucial for selectivity, some reactions may require warming to room temperature or even gentle heating to proceed to completion.
-
Solution: After the addition of the methylating agent at 0 °C, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Problem 3: The final product is contaminated with 6-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Question: After workup, I've isolated a product that has poor solubility in my desired organic solvents, and my mass spec shows a peak corresponding to the hydrolyzed ester. What happened?
Answer: This indicates that the methyl ester has been hydrolyzed back to the carboxylic acid. This typically occurs during the aqueous workup, especially if basic conditions are used to quench the reaction.
Causality & Solution:
-
Workup Conditions: Quenching the reaction with a strong aqueous base or prolonged exposure to basic solutions (like saturated sodium bicarbonate) can facilitate saponification of the ester.
-
Solution: Quench the reaction carefully at a low temperature (0 °C). Instead of a strong base, consider quenching excess NaH with a few drops of methanol or isopropanol, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] If a basic wash is necessary to remove acidic impurities, use it quickly and at a low temperature, and immediately proceed to the extraction step.
-
Troubleshooting Summary Table
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| P1 | Mixture of N1 and N2 isomers | Kinetic control, weak base, protic solvent | Use NaH in anhydrous THF/DMF; pre-deprotonate at 0°C before adding methyl iodide. |
| P2 | Incomplete Reaction | Inactive base (NaH), insufficient equivalents of base, degraded methylating agent, reaction temp too low. | Use fresh reagents, ensure anhydrous conditions, allow reaction to warm to RT or heat gently. |
| P3 | Ester Hydrolysis | Basic conditions during aqueous workup (saponification). | Quench with saturated NH₄Cl solution instead of strong base; perform basic washes quickly at low temp. |
Frequently Asked Questions (FAQs)
Q1: Why is the N1-alkylation product thermodynamically more stable than the N2-product? A1: The 1H-indazole tautomer is energetically more stable than the 2H-tautomer because it preserves the aromaticity of the fused benzene ring, resembling a benzenoid structure. The 2H-tautomer has a quinonoid structure, which is of higher energy.[4] Consequently, the N1-alkylated product, which derives from the more stable tautomer, is itself the thermodynamically favored product.
Q2: Can I use other methylating agents like dimethyl sulfate or methyl tosylate? A2: Yes, other methylating agents can be used. Dimethyl sulfate is a common and effective alternative. However, the choice of agent can sometimes influence the N1/N2 ratio.[2] Methyl iodide is often preferred for its high reactivity. Regardless of the agent, the key to achieving N1 selectivity remains performing the reaction under conditions of thermodynamic control as described above.
Q3: How can I definitively distinguish between the N1-methyl and N2-methyl isomers? A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: The chemical shifts of the indazole ring protons will be different for the two isomers. Specifically, the proton at the C7 position is often significantly shifted downfield in the N1 isomer compared to the N2 isomer due to the anisotropic effect of the pyrazole ring.
-
¹³C NMR: The carbon chemical shifts will also differ.
-
2D NMR (HMBC/HSQC): An HMBC (Heteronuclear Multiple Bond Correlation) experiment is definitive. It will show a 3-bond correlation between the N-methyl protons and the C3a and C7a carbons of the indazole ring system in the N1 isomer, which will be absent in the N2 isomer.
Q4: What is a suitable purification method to separate the N1 and N2 isomers if a mixture is formed? A4: Separation of N1 and N2 indazole isomers can be challenging due to their similar polarities. However, it is typically achievable using silica gel column chromatography. A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is recommended. For example, starting with 5% Ethyl Acetate/Hexanes and slowly increasing the polarity to 20-30% can often provide good separation. Careful monitoring with TLC using the same solvent system is essential.
Experimental Workflow & Diagrams
Recommended Synthesis Protocol
This protocol details the N-methylation step to maximize the yield of the desired N1-isomer.
-
Preparation: Add methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq) and anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Deprotonation: Cool the resulting solution to 0 °C in an ice bath. Add sodium hydride (60% in mineral oil, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Anion Formation: Stir the slurry at 0 °C for 30 minutes. The mixture should become a clear solution or a uniform suspension of the sodium salt.
-
Methylation: Add methyl iodide (1.2 eq) dropwise via syringe, again maintaining an internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and ethyl acetate. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure 6-bromo-1-methyl-1H-indazole-3-carboxylate.
Visual Diagrams
Caption: The key N1 vs. N2 methylation side reaction pathway.
Caption: A logical troubleshooting workflow for common issues.
References
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
Ye, N., et al. (2009). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4700-4702.
-
ChemicalBook. (2023). METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE.
-
Gale, D. J., & Wilshire, J. F. K. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2683-2695.
-
BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
-
Pattan, S. R., et al. (2021). Regioselective Alkylation of a Versatile Indazole: Electrophile Scope and Mechanistic Insights from Density Functional Theory Calculations. Beilstein Journal of Organic Chemistry, 17, 1863-1874.
-
Kumar, M. R., et al. (2011). Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542-3545.
-
Gale, D. J., & Wilshire, J. F. K. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12765-12771.
-
Singh, R., et al. (2015). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. The Journal of Organic Chemistry, 80(10), 5244-5253.
-
Singh, P., & Kumar, A. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(5), 519-543.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
preventing N-1 and N-2 regioisomer formation in indazole alkylation
Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of N-1 and N-2 regioisomer formation during the alkylation of indazoles. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in indazole alkylation so important?
The indazole scaffold is a privileged structure in medicinal chemistry, and the position of the N-substituent (N-1 vs. N-2) can dramatically alter a molecule's biological activity, pharmacokinetic properties, and toxicity profile.[1][2][3][4] Inconsistent or poor regioselectivity leads to challenging purification processes, reduced yields of the desired isomer, and potential downstream complications in drug development.[1][3]
Q2: I'm getting a mixture of N-1 and N-2 alkylated products. What is the most common reason for this?
Obtaining a mixture of regioisomers is a frequent outcome in indazole alkylation.[5][6] The primary reason is that the indazole anion, formed upon deprotonation, is a delocalized system, making both nitrogen atoms nucleophilic.[7] The final product ratio is a delicate balance of several factors, including the choice of base, solvent, temperature, and the steric and electronic nature of both the indazole substrate and the alkylating agent.[1][6][8] Using moderately polar solvents like DMF with bases such as K₂CO₃ often results in poor selectivity.[4][9]
Q3: Is there a general rule of thumb for favoring N-1 versus N-2 alkylation?
Generally, N-1 alkylation is favored under conditions that promote thermodynamic control, as the 1H-indazole tautomer is typically more stable than the 2H-tautomer.[4][10][11] Conversely, conditions that favor kinetic control can often lead to the N-2 product.[7] A classic example of thermodynamic control is the use of a strong base like sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF), which often gives high N-1 selectivity.[1][2][3][6]
Q4: My desired isomer is difficult to separate from the undesired one. What are the best methods for purification?
When a mixture of N-1 and N-2 isomers is formed, the most common purification method is silica gel column chromatography.[4][12] However, the separability depends on the specific compounds. High-performance liquid chromatography (HPLC), particularly with chiral columns for enantiomeric separation if applicable, can also be effective.[13][14] For larger scale preparations where chromatography is less ideal, recrystallization from a suitable solvent or solvent mixture can be a powerful technique to isolate a single, pure isomer.[12]
Troubleshooting Guide: Tackling Regioselectivity Challenges
This section provides a problem-and-solution framework for specific issues you may encounter during your indazole alkylation experiments.
Problem 1: Poor or No Selectivity for the N-1 Alkylated Product
"I need the N-1 isomer, but my reaction is giving me a roughly 1:1 mixture of N-1 and N-2 products, or is favoring the N-2 isomer."
This is a classic challenge, often arising from reaction conditions that do not sufficiently favor the thermodynamically more stable N-1 product.
The regiochemical outcome is dictated by a complex interplay of factors. Let's break down the key variables and how to manipulate them to favor N-1 formation.
Sources
- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Decarboxylation of Indazole-3-Carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the inherent instability of this crucial heterocyclic building block. Indazole-3-carboxylic acid is a valuable synthon in the development of pharmacologically active agents, but its propensity to undergo decarboxylation presents a significant hurdle in many synthetic routes.[1] This document provides in-depth, experience-driven answers to common problems, troubleshooting guides for critical reactions, and optimized protocols to ensure the success of your experiments.
Section 1: Understanding the Core Problem: The Instability of Indazole-3-Carboxylic Acid
Q1: Why is indazole-3-carboxylic acid so susceptible to decarboxylation?
A1: The susceptibility of indazole-3-carboxylic acid to decarboxylation stems from the electronic nature of the indazole ring system. The process is thermodynamically favorable because it leads to the formation of a stable indazole anion intermediate, with the loss of carbon dioxide.
The proposed mechanism involves the deprotonation of the carboxylic acid, followed by the expulsion of CO₂. The resulting negative charge at the C3 position is stabilized by the aromatic indazole ring. This process is particularly pronounced at elevated temperatures. The melting point of indazole-3-carboxylic acid is often listed with decomposition (e.g., 266-270 °C dec.), which is indicative of this thermal instability.[2][3]
Q2: What experimental conditions are known to accelerate decarboxylation?
A2: Several factors can promote the unwanted loss of the carboxyl group:
-
High Temperatures: This is the most significant contributor. Many standard amide coupling procedures that require heating will result in substantial, if not complete, decarboxylation of the starting material.[4] Reactions should be maintained at or below room temperature whenever possible.
-
Harsh Reaction Conditions: While the exact influence of pH is complex, both strongly acidic and basic conditions, especially when combined with heat, can facilitate decarboxylation.
-
Prolonged Reaction Times: Even at moderate temperatures, allowing reactions to stir for extended periods can lead to a gradual accumulation of the decarboxylated indazole byproduct. Monitoring reaction progress by TLC or LC-MS is crucial to avoid unnecessary stirring time.
Section 2: Troubleshooting Guide for Amide Coupling Reactions
Amide bond formation is the most common reaction where decarboxylation becomes a critical issue. The following Q&A addresses the most frequent failure modes.
Q3: I am attempting an amide coupling with EDC and HOBt, but my main product is unsubstituted indazole. What is going wrong?
A3: This is a classic problem. While EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common and cost-effective coupling reagent, the O-acylisourea intermediate it forms with the carboxylic acid can be unstable. Under the reaction conditions, this intermediate can either react with the amine to form the desired amide or decompose. If the amine is not sufficiently nucleophilic or is present in low concentration, the intermediate has more time to follow an alternative pathway, which can facilitate decarboxylation, especially if the reaction is heated. The formation of N-acylurea byproducts is also a known side reaction with carbodiimides.[4]
Q4: My amine is not very reactive, so the coupling is slow at room temperature. Heating the reaction causes complete decarboxylation. What is the solution?
A4: This scenario requires a change in strategy away from forcing the reaction with heat. Instead of increasing temperature, you should use a more potent coupling agent that can effectively activate the carboxylic acid at low temperatures. For poorly nucleophilic or sterically hindered amines, standard EDC/HOBt protocols are often insufficient.[4] The solution is to switch to a more powerful activating agent like HATU or T3P®.[4][5] These reagents generate highly activated esters that react more rapidly with the amine, even at 0 °C to room temperature, thereby outcompeting the decarboxylation pathway.[4]
Section 3: Optimized Protocols and Preventative Strategies
To circumvent decarboxylation, the entire experimental approach must be optimized for mild conditions and rapid reaction times.
Q5: What is the most reliable, general-purpose protocol for coupling indazole-3-carboxylic acid with an amine?
A5: For a robust and broadly applicable method, we recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. It is highly efficient and minimizes side reactions.[5]
Optimized Low-Temperature Amide Coupling Protocol:
-
Dissolution: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve indazole-3-carboxylic acid (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0-3.0 eq.), to the mixture and stir for 5-10 minutes. This pre-activates the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress closely by TLC or LC-MS. Reactions are often complete within 2-6 hours.[6]
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into water. Extract the product with an appropriate organic solvent (e.g., EtOAc or DCM). Perform standard aqueous washes (e.g., 1M HCl, saturated NaHCO₃, brine) to remove DMF and excess reagents.[4]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q6: Are there alternative activation methods that avoid in-situ coupling reagents?
A6: Yes. A highly effective strategy is to first convert the carboxylic acid into a more stable, yet reactive intermediate like an acyl chloride . This two-step approach isolates the activation step from the amine coupling step, allowing for greater control. The resulting indazole-3-carbonyl chloride can be stored (with care) and used as needed.
Protocol for Acyl Chloride Formation:
-
Setup: In a fume hood, suspend indazole-3-carboxylic acid (1.0 eq.) in an anhydrous solvent like chloroform or dichloromethane.[7]
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2-5 eq.) to the suspension. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently reflux the mixture for 1-2 hours until the solution becomes clear and gas evolution (SO₂ and HCl) ceases.[7]
-
Isolation: Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude indazole-3-carbonyl chloride can often be used directly in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C. Add the amine (1.0 eq.) and a base like triethylamine (1.1 eq.) dropwise. Stir until the reaction is complete.
This method is particularly useful for large-scale synthesis as it avoids costly coupling reagents and is generally high-yielding.
Table 1: Comparison of Common Coupling Strategies
| Activation Method | Reagent(s) | Pros | Cons | Decarboxylation Risk |
| Carbodiimide | EDC, DCC (+ HOBt) | Inexpensive, widely available | Moderate reactivity, risk of N-acylurea byproduct, racemization potential | High , especially with heat or slow-reacting amines[4] |
| Uronium/Onium Salt | HATU, HBTU | High reactivity, fast reactions, low racemization | Expensive, requires careful handling | Low , highly effective at low temperatures[5] |
| Phosphonium Salt | PyBOP | High reactivity, good for hindered amines | Can be difficult to remove byproducts | Low , similar to HATU |
| Acyl Chloride | SOCl₂, Oxalyl Chloride | High reactivity, cost-effective for scale-up | Two-step process, moisture sensitive intermediate | Very Low , activation is separate from coupling[7] |
Section 4: Advanced Troubleshooting and FAQs
Q7: How can I definitively identify and quantify the indazole byproduct?
A7: The best method is Liquid Chromatography-Mass Spectrometry (LC-MS) . The indazole byproduct will have a distinct retention time and a mass corresponding to the loss of a carboxyl group (M-44 Da relative to the starting material). For quantification, you can use a ¹H NMR of the crude reaction mixture. The indazole byproduct will show characteristic aromatic proton signals, and integration against a known internal standard or the product signals can provide a quantitative measure of the side reaction's extent.
Q8: Does modifying the indazole N1 or N2 position affect the decarboxylation rate?
A8: Yes. The stability of indazole-3-carboxylic acid can be influenced by substitution on the nitrogen atoms. While systematic studies are not abundant, general chemical principles apply. N-alkylation can alter the electron density of the ring system. For instance, attaching an electron-withdrawing group could potentially stabilize the C3-carboxyl bond, making it less prone to decarboxylation. Conversely, protecting the indazole nitrogen is a common strategy in multi-step syntheses.[6][8] A recent study on the synthesis of synthetic cannabinoids found that using a strong base like NaH with indazole-3-carboxylic acid favored selective N1-alkylation, suggesting that under these conditions, the dianion forms and the N1 isomer is more stable.[9] This highlights the complex interplay between substitution and reactivity.
References
-
PrepChem. (n.d.). Synthesis of 1-methyl-3-indazolylcarbonyl chloride. Retrieved from [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Retrieved from [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Jarvest, R. L., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5554–5557. Retrieved from [Link]
-
Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. Retrieved from [Link]
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 3. 吲唑-3-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diva-portal.org [diva-portal.org]
Technical Support Center: Purification of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The purity of this building block is paramount for the success of subsequent reactions and the integrity of final compounds[1]. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the specific purification challenges associated with this molecule.
Section 1: Understanding the Core Purification Challenge: N-1 vs. N-2 Regioisomers
The primary difficulty in purifying this compound arises from its synthesis, which typically involves the N-methylation of its precursor, Methyl 6-bromo-1H-indazole-3-carboxylate[2]. The indazole ring system possesses two nitrogen atoms (N-1 and N-2) that can be alkylated. Deprotonation of the N-H proton with a base (like sodium hydride) creates an ambident nucleophile, leading to the formation of a mixture of the desired N-1 methylated product and the undesired N-2 methylated regioisomer[3].
These isomers often exhibit very similar physical properties, making their separation non-trivial. The goal of any purification strategy is to efficiently resolve this isomeric mixture and remove other process-related impurities.
Diagram 1: Synthetic pathway leading to N-1 and N-2 regioisomers.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Q1: My crude reaction mixture shows two major spots on TLC with very close Rf values. What are they and how can I improve their separation on the plate?
A1: The two closely eluting spots are almost certainly the N-1 (desired) and N-2 (isomeric byproduct) methylated indazoles. The N-1 isomer is generally less polar than the N-2 isomer due to the steric shielding of the N-2 lone pair.
-
Causality: The polarity difference is subtle. Standard solvent systems like 3:1 Hexane:Ethyl Acetate might not provide sufficient resolution.
-
Troubleshooting Steps:
-
Decrease Solvent Polarity: Test less polar solvent systems. A small change, such as moving from 4:1 to 9:1 Hexane:EtOAc, can significantly improve separation[4].
-
Try Different Solvent Systems: Explore solvent systems with different selectivities. Replacing ethyl acetate with dichloromethane (DCM) or using a ternary mixture (e.g., Hexane:DCM:EtOAc) can alter the interactions with the silica and improve resolution.
-
Multiple Developments: Run the TLC plate in the same solvent system two or three times, allowing the plate to dry completely between runs. This can effectively increase the "column length" and enhance separation.
-
Q2: I'm struggling to separate the N-1 and N-2 isomers using flash column chromatography. What are the critical parameters to optimize?
A2: Flash column chromatography is the most effective method for this separation, but success depends on careful optimization[5][6][7].
-
Causality: The efficiency of chromatographic separation is governed by the choice of stationary phase, mobile phase, column dimensions, and sample loading. Given the small polarity difference, a high-resolution setup is required.
-
Troubleshooting Steps:
-
Use a High-Quality Silica Gel: Employ a small particle size silica gel (e.g., 40-63 µm) for higher theoretical plates and better resolution.
-
Optimize the Solvent System: Based on your TLC analysis (see Q1), choose a solvent system that gives an Rf value of ~0.2-0.3 for the desired N-1 isomer and a ΔRf > 0.1 between the two spots.
-
Run a Shallow Gradient: A slow, shallow gradient is crucial. Instead of a large step-gradient, run a linear gradient from a low polarity (e.g., 100% Heptane) to your target polarity (e.g., 80:20 Heptane:EtOAc) over many column volumes[5]. This slowly increases the eluting power, allowing the isomers more time to resolve.
-
Increase Column Length-to-Diameter Ratio: Use a long, thin column rather than a short, wide one. This increases the number of theoretical plates. A ratio of at least 10:1 is recommended.
-
Reduce Sample Loading: Do not overload the column. A common rule of thumb is to load no more than 1-2% of the silica gel mass. Overloading causes band broadening and poor separation. Load the sample in a minimal amount of the initial, low-polarity eluent.
-
Q3: Can I use recrystallization to purify the final product instead of chromatography?
A3: Recrystallization is an excellent technique for removing minor, structurally dissimilar impurities and for a final polishing step, but it is generally ineffective for separating the N-1/N-2 regioisomers[1].
-
Causality: Recrystallization relies on significant differences in solubility between the desired compound and impurities. Because the N-1 and N-2 isomers have very similar structures and properties, they often have comparable solubilities in most solvents and may even co-crystallize.
-
Recommended Application:
-
Use recrystallization after column chromatography to remove any minor impurities or silica fines that may have leached from the column.
-
It can be effective if your methylation reaction was highly regioselective (>95:5) and you only need to remove a small amount of the undesired isomer. A thorough solvent screen is required to find a system where the N-2 isomer is significantly more soluble[1].
-
Q4: My purified product is a solid but appears oily or has a lower-than-expected melting point. What's the cause?
A4: This is often due to residual high-boiling point solvents from the reaction or purification, such as Dimethylformamide (DMF)[2] or Toluene. A broad melting point range also indicates the presence of impurities[7].
-
Troubleshooting Steps:
-
Aqueous Workup: Ensure the initial reaction workup included several washes with water or brine to remove the bulk of water-soluble solvents like DMF.
-
High-Vacuum Drying: Dry the product under high vacuum (not just a rotary evaporator) for several hours, possibly with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable.
-
Co-evaporation: Dissolve the product in a volatile solvent like DCM or EtOAc, and re-concentrate it on a rotary evaporator. Repeat this 2-3 times. The volatile solvent will form an azeotrope with the residual solvent, aiding its removal.
-
Trituration/Recrystallization: Triturating the oily solid with a non-polar solvent like hexane or pentane can sometimes crash out the pure solid, leaving the solvent and other impurities in the liquid phase.
-
Section 3: Standard Operating Protocols (SOPs)
SOP 1: High-Resolution Flash Column Chromatography
This protocol is designed for the separation of N-1 and N-2 regioisomers.
-
Select Eluent: Based on TLC analysis, choose a binary solvent system (e.g., Heptane/Ethyl Acetate) that provides good separation.
-
Column Packing:
-
Select a column with a high length-to-diameter ratio.
-
Prepare a slurry of silica gel in the least polar starting solvent (e.g., 100% Heptane)[7].
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of DCM or the mobile phase.
-
Alternatively, perform a "dry loading": dissolve the crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity starting solvent.
-
Run a shallow, linear gradient to the final, more polar composition over 10-20 column volumes.
-
Collect small fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure, lower Rf (more polar) N-1 product.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
Confirm purity by NMR and/or HPLC[8].
-
| Parameter | Recommendation for Isomer Separation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Smaller particles provide a larger surface area and better resolution. |
| Mobile Phase | Heptane/Ethyl Acetate or Hexane/DCM | Non-polar systems that allow for fine-tuning of polarity. |
| Gradient Profile | Shallow Linear Gradient (e.g., 0-20% EtOAc over 20 CV) | Prevents co-elution by slowly increasing solvent strength. |
| Sample Load | < 1g crude per 100g silica | Minimizes band broadening and improves separation efficiency. |
Table 1: Recommended Parameters for Column Chromatography.
SOP 2: Recrystallization for Final Polishing
This protocol is for removing minor impurities from an already chromatographically-enriched product.
-
Solvent Screening:
-
Place ~20 mg of the compound into several test tubes.
-
Add potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. A good solvent will show low solubility[1].
-
Heat the tubes that show low solubility. The ideal solvent will fully dissolve the compound when hot but show poor solubility when cool.
-
-
Main Procedure:
-
Dissolve the compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter through celite.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once crystal growth appears complete, cool the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum.
-
Section 4: Visual Purification Workflow
Diagram 2: Logical workflow for the purification of this compound.
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: How can I definitively confirm the structure of the N-1 and N-2 isomers? While 1D ¹H NMR can give clues, definitive assignment often requires 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation from the N-methyl protons to the C3a and C7a carbons of the indazole ring system, confirming the N-1 substitution pattern. A Nuclear Overhauser Effect (NOESY) experiment may also show a spatial correlation between the N-methyl protons and the H-7 proton for the N-1 isomer.
FAQ 2: What are the typical storage conditions for the purified compound? this compound should be stored at room temperature in a well-sealed container, protected from light and moisture[9][10]. Indazole derivatives are generally stable under standard conditions[11][12].
FAQ 3: My synthesis starts with 6-bromo-1H-indazole-3-carboxylic acid. What impurities can carry over from that step? If the initial esterification of 6-bromo-1H-indazole-3-carboxylic acid is incomplete, you may have unreacted starting acid in your material prior to methylation[5]. This acidic impurity would be deprotonated by the base during methylation and would likely be removed during the aqueous workup. However, any neutral, non-acidic impurities from the starting material could persist through the entire sequence, complicating the final purification. It is crucial to start with high-purity Methyl 6-bromo-1H-indazole-3-carboxylate before the methylation step.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
- ChemicalBook. (n.d.). METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE.
- BenchChem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides.
- CymitQuimica. (n.d.). CAS 186407-74-9: 4-Bromo (1H)Indazole.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).
- Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). IUCr.
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- BenchChem. (n.d.). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.
- What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? (2024).
- BenchChem. (n.d.). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). PubMed Central.
- CymitQuimica. (n.d.). Methyl 6-bromo-1H-indazole-3-carboxylate.
- Chromatography. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Methyl 6-bromo-1H-indazole-3-carboxylate.
- PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).
- methyl 6-bromo-1H-indazole-3-carboxylate, min 97%, 100 grams. (n.d.).
- Sigma-Aldrich. (n.d.). 6-bromo-1-methyl-1h-indazole.
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (n.d.). PubMed Central.
- Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-indazole | 590417-94-0.
- Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube.
- Biosynth. (n.d.). Methyl 1H-indazole-3-carboxylate.
- Sigma-Aldrich. (n.d.). Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate AldrichCPR.
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
- Key Organics. (n.d.). 885278-42-2 | Methyl 6-bromo-1H-indazole-3-carboxylate.
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- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
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Technical Support Center: Catalyst Selection for Reactions of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, and successful functionalization is key to unlocking its therapeutic potential.[1][2] This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to navigate the complexities of catalyst selection for palladium-catalyzed cross-coupling reactions involving this specific substrate.
Part 1: Catalyst Selection Guide
The choice of catalyst is paramount for achieving high yields and purity in cross-coupling reactions. For this compound, the electronic nature of the indazole ring and the presence of the methyl ester and methyl group at N1 influence the reactivity. The following sections provide guidance on selecting the optimal catalyst system for common transformations.
Choosing the Right Palladium Precatalyst and Ligand
The combination of a palladium source (precatalyst) and a phosphine ligand dictates the efficiency of the catalytic cycle. Modern palladium precatalysts are often preferred as they are air-stable and readily form the active Pd(0) species in situ.[3][4]
| Reaction Type | Recommended Catalyst System | Key Considerations |
| Suzuki-Miyaura Coupling (C-C bond formation) | Precatalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃Ligand: dppf, SPhos, or XPhos | The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting the aryl bromide with an organoboron compound.[5][6] For the indazole substrate, Pd(dppf)Cl₂ is an excellent starting point due to its robustness and effectiveness with a wide range of boronic acids.[7] For challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos can enhance catalytic activity.[8][9] |
| Buchwald-Hartwig Amination (C-N bond formation) | Precatalyst: G3 or G4 Palladacycle PrecatalystsLigand: BrettPhos, tBuXPhos, or Xantphos | This reaction is crucial for introducing amine functionalities.[10] The choice of ligand is highly dependent on the nature of the amine coupling partner (primary, secondary, aliphatic, aromatic).[4] For a broad scope, BrettPhos and tBuXPhos are often effective.[11] Xantphos is a good choice when dealing with amides or when a more flexible ligand backbone is beneficial.[8][12] |
| Heck Reaction (C-C bond formation with alkenes) | Precatalyst: Pd(OAc)₂ or PdCl₂Ligand: PPh₃, P(o-tol)₃, or N-Heterocyclic Carbenes (NHCs) | The Heck reaction couples the aryl bromide with an alkene.[13][14][15] The choice of ligand can influence the regioselectivity of the addition. For simple alkenes, Pd(OAc)₂ with PPh₃ is a classic choice.[16] For more challenging substrates or to improve catalyst stability at higher temperatures, bulkier phosphines like P(o-tol)₃ or N-heterocyclic carbene (NHC) ligands can be advantageous.[17][18] |
Part 2: Troubleshooting Guide
Even with careful planning, challenges can arise during experiments. This section addresses common issues in a question-and-answer format, providing logical steps for troubleshooting.
Low to No Product Yield
Q: My cross-coupling reaction with this compound is showing very low or no conversion. What are the initial troubleshooting steps?
A: A systematic approach is crucial when faced with low or no product yield.[3] Here are the primary checkpoints:
-
Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can significantly inhibit palladium-catalyzed reactions. Solvents should be freshly distilled or from a reliable commercial source.
-
Assess Catalyst Activity: The palladium precatalyst and ligand are critical. If using a Pd(II) source, ensure that the in-situ reduction to the active Pd(0) species is efficient. Consider using a pre-activated Pd(0) source or a more advanced palladacycle precatalyst.[3][4] The ligand choice is also vital for catalyst stability and activity.[3][19]
-
Maintain an Inert Atmosphere: Palladium catalysts are often sensitive to air. Ensure your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
-
Check Base and Solvent Compatibility: The solubility of the base in the chosen solvent can be a common reason for reaction failure.[20] For instance, if using an inorganic base like K₂CO₃, ensure it has some solubility or is finely powdered to maximize surface area.
Side Product Formation
Q: I am observing significant formation of a de-brominated starting material (hydrodehalogenation) in my reaction. How can I minimize this?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.
-
Ligand Selection: This side reaction is often ligand-dependent. In Buchwald-Hartwig aminations, especially with primary amines, screening different phosphine ligands can minimize this pathway.[20]
-
Base Choice: The nature and strength of the base can influence the rate of hydrodehalogenation. If using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[20]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.
Q: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled boronic acid byproduct. What is the cause and how can I prevent it?
A: Homocoupling of the boronic acid is often caused by the presence of Pd(II) species and oxygen.
-
Ensure Complete Pd(0) Formation: If using a Pd(II) precatalyst, ensure the conditions are suitable for its complete reduction to the active Pd(0) catalyst.
-
Thorough Degassing: Oxygen can promote the homocoupling side reaction.[21] Ensure the reaction mixture is rigorously degassed before heating.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress homocoupling.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for cross-coupling reactions with this indazole substrate?
A1: Toluene and 1,4-dioxane are commonly used and effective solvents for many palladium-catalyzed reactions.[20] However, for greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown excellent performance in some cases.[20] It's crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[20]
Q2: How critical is the choice of base?
A2: The choice of base is critical and depends on the specific reaction and the functional group tolerance of your substrate.[20]
-
Strong bases like sodium tert-butoxide (NaOtBu) are often very effective but can be problematic for substrates with sensitive functional groups.[20]
-
Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are milder alternatives.[20] The choice can significantly impact reaction rate and yield.
Q3: My this compound seems unreactive. What can I do?
A3: While aryl bromides are generally good substrates for cross-coupling, apparent low reactivity can be due to several factors.
-
Catalyst System: Switch to a more electron-rich and bulky ligand. For example, in a Suzuki reaction, moving from PPh₃ to a biarylphosphine ligand like SPhos can dramatically improve reactivity.[8]
-
Forcing Conditions: Increasing the reaction temperature or catalyst loading can overcome activation barriers.[19] However, this should be done cautiously as it can also lead to increased side product formation.
-
Precatalyst Generation: Ensure the active LPd(0) species is being generated effectively. Using advanced palladacycle precatalysts can be beneficial here.[19]
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave heating can often significantly reduce reaction times and improve yields, particularly for challenging couplings. It is a valuable tool for high-throughput screening of reaction conditions.
Part 4: Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). NIH.
- Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. (2024, March 8). ACS Omega - ACS Publications.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- BenchChem. (n.d.). optimizing base and solvent for Buchwald-Hartwig amination.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). Organometallics - ACS Publications.
- Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). DSpace@MIT.
- Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
- Heck reaction. (n.d.). Wikipedia.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... (n.d.). ResearchGate.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
- BenchChem. (n.d.). A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). RSC Publishing.
- Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (n.d.). RSC Publishing.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025, December 29). ACS Publications.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024, August 22). RSC Publishing.
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- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
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- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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- 18. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. benchchem.com [benchchem.com]
- 21. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
The synthesis of N-alkylated indazoles, particularly with substituents at the C3 and C6 positions, is a common task in medicinal chemistry.[1][2] However, it presents a significant and often frustrating challenge: controlling the regioselectivity of the N-alkylation. This guide addresses this core issue head-on, along with other potential pitfalls in the synthetic sequence.
Frequently Asked Questions (FAQs) & General Troubleshooting
This section covers broad issues that can affect any stage of the synthesis. A systematic approach is the most effective way to troubleshoot low yields or unexpected results.[3]
Question: My overall yield is significantly lower than reported in the literature. Where should I start looking for the problem?
Answer: Low yields can stem from multiple factors. Before optimizing a specific step, verify these fundamentals:
-
Reagent Purity: Impurities in starting materials or solvents are a primary cause of side reactions and incomplete conversions.[3] Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for reactions involving strong bases like sodium hydride (NaH).
-
Atmospheric Control: The N-alkylation step, which involves the formation of an indazole anion, is highly sensitive to moisture and oxygen.[3] Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) and oven-dried glassware.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to identify the optimal endpoint and detect the formation of byproducts in real-time.
-
Temperature Control: Many steps, especially the formation of the indazole anion and the subsequent alkylation, are temperature-sensitive. Use a properly calibrated thermometer and an appropriate cooling bath (ice-water, dry ice-acetone) to maintain the recommended temperature.
Question: My TLC plate shows multiple unexpected spots after the N-methylation reaction. What could they be?
Answer: Besides your starting material and the desired N1-methylated product, the most common byproduct is the undesired N2-methyl regioisomer. Other spots could represent:
-
Unreacted Starting Material: The reaction has not gone to completion.
-
N2-methyl Isomer: The primary, and most challenging, byproduct.
-
O-alkylation: In rare cases, the methylating agent can react with the carbonyl oxygen of the ester, though this is less common.
-
Degradation Products: If the reaction was overheated or exposed to incompatible reagents, the indazole ring itself might degrade.
To diagnose, run co-spot TLCs with your starting material. If possible, isolate the main byproduct by column chromatography and characterize it by ¹H NMR and MS to confirm its identity as the N2 isomer.
Part 1: Synthesis & Esterification of the Indazole Core
The synthesis typically begins with the formation of Methyl 6-bromo-1H-indazole-3-carboxylate. A common route involves the esterification of 6-bromo-1H-indazole-3-carboxylic acid using methanol in the presence of a strong acid catalyst like sulfuric acid.[5]
Question: The esterification of my 6-bromo-1H-indazole-3-carboxylic acid is incomplete. How can I drive it to completion?
Answer: This is a classic equilibrium reaction (Fischer esterification). To push it towards the product, you can:
-
Use Excess Methanol: Methanol often serves as both the reagent and the solvent, ensuring it is present in large excess.
-
Remove Water: While difficult to do directly in this setup, ensuring all reagents and glassware are dry will help.
-
Increase Catalyst Concentration or Temperature: You can cautiously increase the amount of sulfuric acid or raise the reaction temperature (e.g., to reflux).[5] However, monitor for potential degradation (darkening of the reaction mixture) by TLC.
-
Extend Reaction Time: As seen in a published procedure, heating for 4 hours at 90°C is effective.[5] Ensure you allow sufficient time for the reaction to complete.
Part 2: The Critical N-Methylation Step: Achieving N1 Regioselectivity
The alkylation of the 1H-indazole nitrogen is the most critical and error-prone step. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products.[6] The key to success is understanding and manipulating the factors that govern the regioselectivity.
Workflow for N-Methylation
Caption: General workflow for the N-methylation of the indazole intermediate.
Question: My reaction produces a mixture of N1 and N2 methylated isomers. How can I favor the formation of the desired N1 product?
Answer: This is the central challenge. The regiochemical outcome is a delicate balance of electronics, sterics, and reaction conditions. While the N1-proton is generally more acidic, the resulting N2-anion can be more nucleophilic depending on the solvent and counter-ion.[7] However, we can exploit these factors to our advantage.
The combination of sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent is a widely adopted and effective system for promoting N1-selectivity.[7][8][9]
The Causality: The prevailing hypothesis for this selectivity is the formation of a sodium-chelated intermediate. The Na⁺ cation is thought to coordinate between the nitrogen at the N2 position and the carbonyl oxygen of the C3-ester group. This chelation sterically encumbers the N2 position, effectively blocking it from the incoming methylating agent and directing the alkylation to the more accessible N1 position.[6][9]
Troubleshooting Logic for N-Methylation Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity in N-methylation.
| Parameter | Recommended Condition for N1-Selectivity | Rationale & Citations |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Forms a sodium salt that enables chelation, sterically hindering the N2 position.[6][8][9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A less polar, aprotic solvent that supports the chelation mechanism. Polar solvents like DMF can favor the N2 isomer.[9] |
| Temperature | 0 °C for deprotonation, then warm to RT | Allows for controlled deprotonation and subsequent reaction.[4][5] |
| Methylating Agent | Methyl iodide (MeI) or Dimethyl sulfate (DMS) | Both are effective. MeI is a common choice. Use a slight excess (1.1-1.2 eq). |
Question: How do I effectively separate the N1 and N2 isomers once they are formed?
Answer: Separation is almost always achieved using flash column chromatography on silica gel.[4][5]
-
Solvent System: A gradient of ethyl acetate in hexane (or heptane) is typically effective. The two isomers often have a discernible difference in polarity (Rf on TLC).
-
Alternative: In some cases, recrystallization from a mixed solvent system can be used to isolate the major, less soluble isomer.[10] A mixture of a good solvent (e.g., acetone, ethanol) and an anti-solvent (e.g., water, hexane) is a good starting point.[10]
Part 3: Experimental Protocols
Protocol 1: N1-Methylation of Methyl 6-bromo-1H-indazole-3-carboxylate
This protocol is adapted from established procedures favoring N1-alkylation.[4][11]
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Slowly add a solution of Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF to the stirred NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. You should observe hydrogen gas evolution ceasing.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
Protocol 2: Analytical Confirmation of N1-Methylation
It is crucial to definitively confirm the position of methylation. While ¹H NMR shifts can be indicative, a 2D NMR experiment is the gold standard.
-
Sample Prep: Prepare a concentrated sample of the purified major isomer in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Analysis: Acquire standard ¹H and ¹³C NMR spectra.
-
HMBC Spectrum: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
-
Confirmation: Look for a 3-bond correlation (³J) between the protons of the N-methyl group (~4.0-4.2 ppm) and the C7a carbon of the indazole ring (~140-142 ppm). This correlation is only possible for the N1-isomer and provides unambiguous proof of your regiochemistry. A correlation to the C3a carbon would indicate the N2-isomer.
References
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- ChemicalBook. (2024).
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- BenchChem Technical Support. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. Benchchem.
- Chem-Impex. (n.d.).
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26867–26881.
- ResearchGate. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Beilstein Journals. (2024).
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
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Technical Support Center: Analytical Techniques for Impurity Profiling of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Welcome to the technical support center for the analytical impurity profiling of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for the common analytical challenges encountered during the impurity analysis of this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process, including synthesis, purification, and storage.[1][2][3] They are broadly classified into three categories as per the International Council for Harmonisation (ICH) guidelines:
-
Organic Impurities: These are the most common and can be process-related or drug-related.[1][4]
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.
-
By-products: Formed from side reactions during the synthesis.
-
Degradation Products: Formed during manufacturing or storage due to factors like heat, light, or pH.[1][5]
-
Reagents, Ligands, and Catalysts: Residual amounts of these materials used in the synthesis.[4]
-
-
Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals.[1][4]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[1][4]
Given the structure of this compound, potential impurities could include isomers, demethylated or debrominated analogues, and products of hydrolysis or oxidation.
Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?
A2: A multi-technique approach is essential for comprehensive impurity profiling. The most commonly employed techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating, detecting, and quantifying impurities.[3][6] A stability-indicating HPLC method is crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[7][8][9][10]
-
Gas Chromatography (GC): Primarily used for the analysis of volatile organic impurities, such as residual solvents.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities, providing detailed information about the molecular framework.[11][12][13][14]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying elemental impurities.[3]
Q3: What are the regulatory requirements for reporting and controlling impurities?
A3: Regulatory bodies like the FDA, EMA, and others, following ICH guidelines, have strict requirements for the reporting, identification, and qualification of impurities.[1] The key thresholds are outlined in the ICH Q3A(R2) guideline:[4][15]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
These thresholds are dependent on the maximum daily dose of the drug substance.[1] For potentially genotoxic impurities, much lower limits are enforced, often in the parts per million (ppm) range.[16][17][18]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting
A robust, stability-indicating HPLC method is the foundation of accurate impurity profiling.
Q4: My HPLC chromatogram shows poor peak shape (fronting or tailing). What are the likely causes and how can I fix it?
A4: Poor peak shape can compromise resolution and integration accuracy. Here’s a systematic approach to troubleshooting:
-
Peak Tailing: This is often observed for basic compounds like indazole derivatives due to interactions with acidic silanol groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: Operate at a pH that is at least two units away from the pKa of your analyte to ensure it is in a single ionic form.[19]
-
Solution 2: Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.[19]
-
Solution 3: Employ a Modern Column: Use a column with high-purity silica and effective end-capping to minimize silanol interactions.
-
Solution 4: Check for Column Contamination or Voids: A blocked or damaged column can lead to tailing.[20] Try flushing the column or replacing it if necessary.
-
-
Peak Fronting: This is less common than tailing.
-
Solution 1: Reduce Sample Concentration/Volume: Fronting is often a sign of column overload.[21] Dilute your sample or inject a smaller volume.[21][22]
-
Solution 2: Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase to prevent peak distortion.[19][22]
-
Solution 3: Investigate for Co-elution: An impurity eluting on the front of the main peak can cause apparent fronting.[22] Adjusting the mobile phase composition or gradient may resolve the two peaks.
-
Experimental Workflow: HPLC Method Development for Impurity Profiling
Caption: A systematic workflow for developing a stability-indicating HPLC method.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities.
Q5: I have detected an unknown impurity by HPLC-UV. How can I use LC-MS to identify it?
A5: The process of identifying an unknown impurity using LC-MS involves several steps:
-
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To obtain the accurate mass of the impurity.
-
Procedure: Analyze the sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap). The high mass accuracy allows for the generation of a highly probable molecular formula.[23]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Objective: To obtain fragmentation data for structural elucidation.
-
Procedure: Isolate the parent ion of the impurity in the mass spectrometer and subject it to collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure.[8]
-
-
Data Interpretation:
-
Procedure: Compare the fragmentation pattern of the impurity to that of the parent compound (this compound). Differences in the fragment masses can indicate the location of structural modifications. For example, a mass shift of -14 Da might suggest the loss of a methyl group.
-
-
Forced Degradation Studies:
-
Objective: To intentionally generate degradation products to aid in identification and to demonstrate the specificity of the analytical method.[5][24][25]
-
Procedure: Subject the API to stress conditions such as acid, base, oxidation, heat, and light.[5] Analyzing the stressed samples by LC-MS can help confirm the identity of degradation products seen in stability studies.
-
Decision Tree: Impurity Identification Strategy
Caption: A logical workflow for the identification of an unknown impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is the gold standard for unambiguous structure elucidation.
Q6: LC-MS data suggests a possible structure for an impurity, but I need definitive proof. How can NMR help?
A6: While LC-MS provides strong evidence, NMR spectroscopy offers definitive structural confirmation.[11][12][13] After isolating a sufficient quantity of the impurity (typically via preparative HPLC), a suite of NMR experiments can be performed:
-
1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.[14]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[11][12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which can help determine stereochemistry.[11][12][13]
-
By combining the information from these experiments, a complete and unambiguous structure of the impurity can be determined.
Quantitative Data Summary
The following table provides typical acceptance criteria for impurities in a new drug substance as per ICH Q3A(R2) guidelines. Note that these are general thresholds and may vary based on the specific drug and its therapeutic indication.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) Guideline.[1][4][15]
References
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Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
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Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. [Link]
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Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
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Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek. [Link]
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Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmTech. [Link]
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Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. [Link]
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The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. [Link]
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Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
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Impurities and Forced Degradation Studies: A Review. ResearchGate. [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
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Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. [Link]
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HPLC Troubleshooting Guide. SCION Instruments. [Link]
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Impurities and Forced Degradation Studies: A Review. Repositório Institucional. [Link]
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Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. [Link]
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Troubleshooting HPLC- Fronting Peaks. Restek. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
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Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chromaclass. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Quality Guidelines. ICH. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
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Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]
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(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
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Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
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HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
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HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. [Link]
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Validation & Comparative
A Comparative Guide to Elucidating the Mechanism of Action of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate. By leveraging established methodologies and comparing its potential activities with well-characterized alternatives, this document serves as a practical roadmap for robust preclinical evaluation.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2] this compound, a member of this versatile class, holds significant promise for therapeutic development, particularly in oncology and neurology.[3] Understanding its precise mechanism of action is paramount for its progression as a potential therapeutic agent.
This guide will focus on a comparative approach, contrasting the hypothetical mechanisms of this compound with two FDA-approved indazole-based kinase inhibitors, Pazopanib and Axitinib, as well as exploring its potential as a Glycogen Synthase Kinase 3β (GSK-3β) inhibitor in the context of neurological disorders.
Comparative Framework: Established Indazole-Based Therapeutics
A logical starting point for investigating the mechanism of this compound is to compare it with structurally related compounds with known mechanisms of action.
| Compound | Primary Mechanism of Action | Key Targets | Therapeutic Areas |
| Pazopanib | Multi-targeted Tyrosine Kinase Inhibitor | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT, FGFR[4][5][6] | Renal Cell Carcinoma, Soft Tissue Sarcoma[5] |
| Axitinib | Potent and Selective Tyrosine Kinase Inhibitor | VEGFR-1, -2, -3, PDGFR, c-KIT[7][8][9] | Advanced Renal Cell Carcinoma[8] |
| This compound | Hypothesized: Kinase Inhibitor, GSK-3β Inhibitor | To be determined | Potential: Oncology, Neurology |
Elucidating the Mechanism of Action: A Step-by-Step Experimental Approach
To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended, encompassing target identification, in vitro validation, and cell-based functional assays.
Phase 1: Target Identification
The initial and most critical step is to identify the direct molecular targets of the compound. Two primary strategies can be employed:
-
Affinity-Based Pull-Down Methods: This approach involves chemically modifying the compound to incorporate a tag (e.g., biotin) that allows for the capture of its binding partners from cell lysates.[10][11]
-
Label-Free Methods: These techniques, such as the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS), rely on the principle that drug binding alters the thermal stability or protease susceptibility of the target protein.[11][12]
Caption: A simplified workflow for a cell-based anti-cancer drug screening assay.
B. Neuroprotective Effects
Given the known role of GSK-3β in neurological disorders and the potential for indazole derivatives to inhibit this kinase, investigating the neuroprotective effects of the compound is a promising avenue. [13][14][15] Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells [16][17][18]
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells.
-
Seed cells in 96-well plates and allow them to adhere.
-
-
Treatment and Induction of Neurotoxicity:
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ and incubate for 24 hours.
-
-
Assessment of Neuroprotection:
-
Measure cell viability using the MTT assay as described above.
-
Assess oxidative stress by measuring intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA. [19] * Analyze the expression of key proteins in neuroprotective signaling pathways (e.g., phosphorylated Akt, β-catenin) via Western blotting. [20]
-
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to elucidate the mechanism of action of this compound. By combining target identification strategies with robust in vitro and cell-based assays, researchers can effectively characterize its biological activity and therapeutic potential. Future studies should focus on in vivo efficacy and safety profiling in relevant animal models of cancer and neurodegenerative diseases to further validate its promise as a novel therapeutic agent.
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The Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
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Wikipedia. (n.d.). Axitinib. Retrieved from [Link]
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Wikipedia. (n.d.). Pazopanib. Retrieved from [Link]
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Rini, B. I., et al. (2011). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology. [Link]
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Schöffski, P. (2012). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Investigational Drugs. [Link]
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]
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Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride? Patsnap. [Link]
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Synapse. (2024). What is the mechanism of Axitinib? Patsnap. [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
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Dr.Oracle. (2025). What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? [Link]
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ResearchGate. (n.d.). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. [Link]
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Cancer Research UK. (n.d.). Axitinib (Inlyta). Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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Ombrato, R., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Di Micco, S., et al. (2019). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Journal of Medicinal Chemistry. [Link]
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The Strategic Advantage of the 6-Bromo-1-Methyl-1H-Indazole Scaffold: A Comparative Guide for Kinase Inhibitor Drug Discovery
For researchers, scientists, and drug development professionals, the indazole nucleus stands as a "privileged" scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical comparison of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate and its derivatives against other classes of indazole-based compounds, with a focus on their application in the development of potent and selective kinase inhibitors.
The strategic placement of substituents on the indazole ring profoundly influences the resulting molecule's pharmacological profile. The 6-bromo-1-methyl-1H-indazole scaffold, in particular, offers a versatile platform for generating diverse libraries of kinase inhibitors. The bromine atom at the 6-position serves as a crucial handle for introducing various aryl and heteroaryl groups through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and optimization of target engagement.[3] The methyl group at the 1-position can enhance metabolic stability and modulate physicochemical properties, potentially improving the pharmacokinetic profile of the final drug candidates.[4]
This guide will explore the synthetic utility of this compound as a key starting material, detail its conversion into versatile intermediates, and compare the biological activity of the resulting kinase inhibitors with other notable indazole derivatives.
From Starting Material to Active Pharmaceutical Ingredient: A Synthetic Journey
The journey from a simple building block to a potent therapeutic agent is a testament to the ingenuity of medicinal chemistry. This compound is a prime example of a starting material that, through a series of strategic chemical transformations, can be elaborated into highly active and selective kinase inhibitors.
A pivotal step in this process is the conversion of the 3-carboxylate group into a 3-amino group. This transformation opens up a vast chemical space for derivatization, as the 3-aminoindazole core is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase domain.[5]
Caption: Synthetic workflow from this compound to kinase inhibitors.
Experimental Protocol: Synthesis of 3-Amino-6-bromo-1-methyl-1H-indazole
This protocol outlines a general procedure for the conversion of this compound to the key 3-amino intermediate.
Step 1: Saponification of the Methyl Ester
-
To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH, ~2.0 eq).
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Step 2: Curtius Rearrangement to the 3-Aminoindazole
-
To a solution of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in an inert solvent such as toluene or tert-butanol, add diphenylphosphoryl azide (DPPA, ~1.1 eq) and a base like triethylamine (TEA, ~1.2 eq).
-
Heat the reaction mixture under reflux until the reaction is complete as monitored by TLC.
-
If using tert-butanol, the intermediate Boc-protected amine is formed, which can be deprotected using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Work up the reaction mixture by washing with aqueous solutions and purify the crude product by column chromatography to obtain 3-Amino-6-bromo-1-methyl-1H-indazole.
Comparative Analysis of Indazole-Based Kinase Inhibitors
The true measure of a scaffold's utility lies in the biological activity of the compounds derived from it. Here, we compare the performance of kinase inhibitors derived from the 6-bromo-1-methyl-1H-indazole framework with other notable indazole derivatives, focusing on their potency and selectivity.
Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to several cancers.[6] The indazole scaffold has proven to be a fertile ground for the discovery of potent PLK4 inhibitors.
A series of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors.[7] Among them, compound K22 demonstrates exceptional potency with an IC50 of 0.1 nM against PLK4.[7] This compound also exhibits significant anti-proliferative activity against the MCF-7 breast cancer cell line with an IC50 of 1.3 µM.[7][8]
In another study, a series of indazole-based compounds were optimized, leading to the discovery of compound C05 , which displays an outstanding PLK4 inhibitory activity with an IC50 of less than 0.1 nM.[2][9] At the cellular level, C05 shows potent anti-proliferative effects against several cancer cell lines, including IMR-32 (neuroblastoma), MCF-7 (breast cancer), and H460 (non-small cell lung cancer), with IC50 values of 0.948 µM, 0.979 µM, and 1.679 µM, respectively.[2][10]
| Compound | Primary Target | IC50 (nM) | Cancer Cell Line | Cellular IC50 (µM) | Reference |
| K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [7] |
| C05 | PLK4 | < 0.1 | IMR-32 | 0.948 | [2][10] |
| MCF-7 | 0.979 | [2][10] | |||
| H460 | 1.679 | [2][10] | |||
| Axitinib | VEGFRs, PLK4 | 4.2 (for PLK4) | - | - | [5] |
| CFI-400945 | PLK4 | 2.8 | - | - | [7] |
This data highlights that derivatives from the 6-bromo-indazole scaffold (which can be accessed from our starting material) can achieve sub-nanomolar potency against their primary kinase target, translating to potent anti-proliferative effects in cancer cells.
Caption: Inhibition of the PLK4 signaling pathway by indazole derivatives.
Case Study 2: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, a process crucial for tumor growth and metastasis. Several FDA-approved kinase inhibitors targeting VEGFRs, such as Axitinib and Pazopanib, feature an indazole core.[1][11]
Axitinib, a potent inhibitor of VEGFRs, also demonstrates inhibitory activity against PLK4 with an IC50 of 4.2 nM.[5] While a direct synthesis of Axitinib from this compound is not commonly reported, the core 6-bromo-1H-indazole structure is a key component in many synthetic routes to Axitinib and its analogs.[12][13] This underscores the versatility of the 6-bromoindazole scaffold in targeting different kinase families.
Studies on other 6-bromo-1H-indazole derivatives have shown potent inhibition of VEGFR-2 with IC50 values in the low nanomolar range, comparable to or even exceeding that of Pazopanib.[11]
| Compound/Drug | Primary Target | IC50 (nM) | Reference |
| Axitinib | VEGFR-2 | 0.2 | [11] |
| Pazopanib | VEGFR-2 | 30 | [11] |
| Derivative W4 | VEGFR-2 | < 5 | [11] |
| Derivative W12 | VEGFR-2 | < 5 | [11] |
The ability to generate potent inhibitors of both PLK4 and VEGFR from the same core scaffold highlights the strategic advantage of using building blocks like this compound in drug discovery programs.
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.
-
Position 3: As discussed, the 3-amino group is crucial for hinge binding in many kinase inhibitors. Elaboration of this amine with various side chains can modulate potency and selectivity.
-
Position 6: The 6-position is a key point for diversification. The bromine atom in our starting material allows for the introduction of a wide array of substituents via cross-coupling reactions. The nature of the group at this position significantly impacts the interaction with the solvent-exposed region of the kinase active site and can be tuned to optimize potency and pharmacokinetic properties.[3]
-
Position 1: The methyl group at the N1 position can improve metabolic stability by blocking a potential site of metabolism. It also influences the electronics and conformation of the indazole ring, which can affect target binding.
Conclusion
This compound is a strategically important building block for the synthesis of a diverse range of potent and selective kinase inhibitors. Its synthetic tractability, coupled with the proven biological activity of its derivatives, makes it a valuable asset in modern drug discovery. The ability to generate compounds with distinct kinase selectivity profiles, such as highly potent PLK4 inhibitors and effective VEGFR inhibitors, from a common scaffold underscores the "privileged" nature of the indazole core. For researchers in the field of oncology and beyond, the 6-bromo-1-methyl-1H-indazole framework offers a robust and versatile platform for the development of next-generation targeted therapies.
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A Comparative Guide to the Validation of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate as a Strategic Synthetic Intermediate in Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" for designing ligands that target a wide array of biological targets.[1][2] This versatility is evident in the diverse pharmacological activities of indazole-containing compounds, which include anti-inflammatory, anti-cancer, and antiviral properties.[2] Notable drugs such as Granisetron (an antiemetic) and Pazopanib (a kinase inhibitor for cancer therapy) feature the indazole core, underscoring its therapeutic relevance.[1][2]
The development of novel therapeutics often relies on the efficient and predictable synthesis of diverse chemical libraries. This requires access to versatile, well-characterized building blocks. Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is one such strategic intermediate. Its structure is pre-functionalized at three key positions:
-
C6-Bromo Group: An ideal handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
C3-Methyl Ester: Readily converted to amides, carboxylic acids, or reduced to alcohols, allowing for extensive Structure-Activity Relationship (SAR) exploration.
-
N1-Methyl Group: Occupies a key chemical vector, influencing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and preventing unwanted N-H reactivity in subsequent steps.
This guide provides a comprehensive validation of this compound as a superior synthetic intermediate. We will delve into its regioselective synthesis, compare it with alternative synthetic strategies, provide detailed experimental protocols for its preparation and downstream use, and present supporting data to underscore its utility for researchers, medicinal chemists, and drug development professionals.
Section 1: Regioselective Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process where controlling regioselectivity during the N-alkylation step is the most critical challenge. The general pathway involves the formation of the indazole core, followed by esterification and, finally, the crucial N-methylation.
Diagram: Synthetic Workflow for this compound
Caption: Synthetic pathway from the carboxylic acid to the target N1-methylated intermediate.
The initial esterification of 6-bromo-1H-indazole-3-carboxylic acid proceeds smoothly under standard Fischer esterification conditions.[3] The pivotal step is the subsequent methylation. Alkylation of the indazole ring can occur at either the N1 or N2 position, and controlling this regioselectivity is paramount for ensuring a homogenous final product, which simplifies purification and downstream characterization. The formation of a mixture of N1 and N2 alkylated regioisomers is a common side reaction in indazole synthesis.[4]
Expert Insight: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent (like THF or DMF) is deliberate. NaH deprotonates the indazole N-H to form the indazole anion. Steric hindrance around the N2 position, caused by the bulky C3-carboxylate group, directs the incoming electrophile (e.g., methyl iodide or dimethyl sulfate) preferentially to the more accessible N1 position.[5] This provides a high degree of regioselectivity, which is essential for an efficient and scalable synthesis.
Section 2: Comparative Analysis with Alternative Strategies
The value of a synthetic intermediate is best understood when compared to viable alternatives. The primary alternative to the regioselective synthesis described above is a less controlled alkylation or a different synthetic sequence.
Alternative 1: Non-Selective Alkylation Conditions
Using weaker bases (e.g., K₂CO₃) or protic solvents can lead to a thermodynamic equilibrium of the indazole anion or direct SN2 reaction on the neutral indazole, often resulting in significant quantities of the undesired N2-alkylated isomer.
Why this is inferior:
-
Reduced Yield: A significant portion of the starting material is converted into an undesired byproduct, lowering the overall yield of the target molecule.
-
Purification Challenges: The N1 and N2 isomers often have very similar polarities, making their separation by column chromatography difficult, time-consuming, and costly, especially at scale.
-
Ambiguous Biology: If the isomeric mixture is carried forward, it can lead to ambiguous biological data, as the two isomers will likely have different pharmacological profiles.
Table 1: Comparison of N-Methylation Strategies
| Parameter | Optimized Regioselective Method | Non-Selective Method | Justification |
| Base / Solvent | NaH / Anhydrous THF | K₂CO₃ / Acetone or MeOH | NaH provides irreversible deprotonation, favoring kinetic control, while weaker bases can lead to mixtures.[5][4] |
| N1:N2 Isomer Ratio | Typically >95:5 | Can range from 60:40 to 80:20 | Steric directing effect of the C3-ester is maximized under kinetically controlled conditions.[5] |
| Typical Yield (N1) | >80% (isolated) | 40-60% (isolated) | Avoids significant loss of material to the N2 isomer and difficult purification. |
| Purification Effort | Low (often simple filtration/recrystallization) | High (requires careful chromatography) | Similar Rf values of isomers make separation challenging. |
Diagram: The N1 vs. N2 Alkylation Dilemma
Caption: Factors influencing the regioselectivity of N-alkylation on the indazole ring.
Section 3: Validation Through Downstream Applications
An intermediate is only as valuable as the molecules it can create. This compound provides two orthogonal reactive handles for diversification.
-
C6-Br Suzuki Coupling: The bromo-substituent is a versatile precursor for Suzuki-Miyaura cross-coupling, a robust and widely used method for forming C-C bonds by introducing new aryl or heteroaryl fragments.[6]
-
C3-Ester Amidation: The methyl ester can be readily converted into a primary or secondary amide via aminolysis or by hydrolysis to the carboxylic acid followed by amide coupling. This is a classic approach for SAR studies.[7]
Diagram: Downstream Diversification Potential
Caption: Orthogonal reactivity of the intermediate enabling rapid library synthesis.
Section 4: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 6-bromo-1H-indazole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes. The mixture should become a clear solution or a fine suspension of the sodium salt.
-
Methylation: Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) or water at 0 °C to destroy any excess NaH.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity (>95% N1 isomer). If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by silica gel chromatography.
Protocol 2: Representative C6 Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Setup: To a reaction vessel, add this compound, the arylboronic acid, and cesium carbonate.
-
Degassing: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (dioxane/water) followed by the palladium catalyst.
-
Heating: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired C6-arylated product.[6]
Conclusion
This compound is a robust and highly valuable synthetic intermediate. Its value is validated by:
-
An efficient and highly regioselective synthetic route that avoids the common pitfalls of N-alkylation in indazole chemistry, ensuring high yields of a single, well-defined isomer.
-
Superiority over alternative methods that often result in problematic isomeric mixtures and costly purification challenges.
-
Proven utility in key downstream reactions, with two orthogonal functional handles (C6-Br and C3-ester) that allow for rapid and systematic diversification to build chemical libraries for drug discovery.
By providing a reliable and scalable route to a key structural motif, this intermediate serves as a powerful tool for researchers, empowering the acceleration of discovery programs aimed at developing novel indazole-based therapeutics.
References
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- PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester.
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- Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester.
- Chem-Impex. (n.d.). Methyl 6-bromo-1H-indazole-3-carboxylate.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
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A Strategic Guide to Alternatives for Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate in Synthetic Chemistry
For the discerning researcher in drug development and medicinal chemistry, the selection of building blocks is a critical decision that dictates the trajectory of a synthesis campaign. Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is a valued scaffold, offering a trifecta of reactive sites for molecular elaboration. The N-methylated indazole core is a prevalent motif in numerous kinase inhibitors, the C3-carboxylate provides a handle for amide coupling, and the C6-bromo substituent is primed for palladium-catalyzed cross-coupling reactions. However, strategic synthesis and the quest for optimized pharmacological profiles often necessitate a departure from standard building blocks. This guide provides a comprehensive comparison of viable alternatives, supported by experimental insights, to empower researchers with a broader synthetic toolkit.
The core utility of this compound lies in its capacity for diversification, as illustrated below.
Figure 1: Key reaction pathways for the functionalization of this compound.
Category 1: Modulating Reactivity at the C6-Position
The C6-bromo substituent is a reliable handle for cross-coupling reactions. However, tuning the reactivity at this position can be advantageous for multi-step syntheses or for overcoming challenging coupling partners.
Alternative 1: Methyl 6-iodo-1-methyl-1H-indazole-3-carboxylate
The substitution of bromine with iodine is a classic strategy to enhance reactivity in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the C-I bond being weaker than the C-Br bond, facilitating a lower activation energy for the oxidative addition step in the catalytic cycle.
Comparative Analysis:
| Feature | Methyl 6-bromo-...-carboxylate | Methyl 6-iodo-...-carboxylate | Rationale and Experimental Insight |
| Reactivity | Good | Excellent | Iodoarenes typically undergo oxidative addition to Pd(0) at lower temperatures and with faster reaction kinetics than their bromo counterparts. This can be crucial for thermally sensitive substrates.[1] |
| Synthetic Access | Commonly prepared from 6-bromo-1H-indazole. | Prepared by iodination of the corresponding indazole, often using I2 and a base like KOH in DMF.[1][2] | While the bromination of anilines is often straightforward, direct iodination can sometimes be lower yielding or require harsher conditions. However, for the indazole core, established protocols exist.[1] |
| Cost & Availability | Generally more cost-effective and widely available from commercial suppliers. | Typically more expensive due to the higher cost of iodine reagents. | For large-scale synthesis, the cost of the iodo-analogue can be a significant factor. |
| Side Reactions | Lower propensity for homocoupling. | Higher reactivity can sometimes lead to increased rates of side reactions, such as Glaser coupling or homocoupling of the boronic acid, if reaction conditions are not optimized. | Careful control of temperature and catalyst loading is key when working with the more reactive iodo-derivative. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling, which can be adapted for both the bromo- and iodo-derivatives.
-
To a microwave vial, add the indazole substrate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq.), and a base like Cs2CO3 or K2CO3 (2.0-3.0 eq.).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).
-
Seal the vial and heat the reaction mixture with stirring. For the bromo-derivative, typical conditions are 100-120 °C for several hours. For the iodo-derivative, the reaction may proceed to completion at a lower temperature (e.g., 80-100 °C) and in a shorter time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Category 2: Bioisosteric Replacement of the Indazole Core
Bioisosterism is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining its interaction with the biological target.[3] The indazole nucleus itself is often considered a bioisostere of indole.[4][5][6] Exploring other heterocyclic cores can lead to improved drug-like properties.
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A Comparative Guide to the Structure-Activity Relationship of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of analogs based on the Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate framework. By dissecting the roles of various structural modifications, we aim to furnish researchers with actionable insights for the rational design of novel therapeutics, particularly in the realms of oncology and immunology.
The Indazole Core: A Versatile Pharmacophore
Indazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3] Their ability to act as "hinge-binding" motifs for protein kinases has made them particularly valuable in the development of targeted cancer therapies.[4] This guide will focus on two prominent areas where indazole-based compounds have shown significant promise: as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and as modulators of Calcium-Release Activated Calcium (CRAC) channels.
Strategic Modifications of the Indazole Scaffold: A Comparative Analysis
The biological activity of indazole analogs can be finely tuned by strategic modifications at several key positions. Here, we compare the impact of substitutions at the N1-position, the C3-position, and the C6-position of the indazole ring.
The N1-Position: Influencing Potency and Selectivity
The substitution at the N1-position of the indazole ring plays a crucial role in the molecule's interaction with its biological target. While our core compound features a methyl group at this position, variations can lead to significant changes in activity. For instance, in the context of indazole-3-carboxamide derivatives as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, introducing a three-carbon linker to a piperidine or a dioxoindoline moiety at the N1-position led to a substantial increase in inhibitory activity compared to the unsubstituted analog.[5]
The C3-Position: The Epicenter of Activity
The C3-position of the indazole ring is a critical determinant of biological function. Our parent compound possesses a methyl carboxylate at this position. However, converting this ester to a carboxamide and introducing various substituents has been a widely explored strategy to enhance potency and modulate activity.
In a notable study on indazole-3-carboxamides as CRAC channel blockers, the regiochemistry of the amide linker was found to be paramount.[6][7] Analogs with a -CO-NH-Ar configuration (reverse amides) were significantly more potent than their -NH-CO-Ar counterparts.[6][7] This highlights the critical importance of the spatial arrangement of the amide bond for effective interaction with the CRAC channel.
The nature of the aryl group (Ar) attached to the amide nitrogen also profoundly influences activity. For instance, a 3-fluoro-4-pyridyl group at this position yielded a sub-micromolar inhibitor of calcium influx.[6][7]
Table 1: Comparative Activity of Indazole-3-carboxamide Analogs as CRAC Channel Inhibitors [6]
| Compound ID | Amide Linker Regiochemistry | Aryl Substituent (Ar) | IC50 (µM) for Ca2+ Influx |
| 9c | -NH-CO-Ar | 3-Fluoro-4-pyridyl | Inactive (>100 µM) |
| 12d | -CO-NH-Ar | 3-Fluoro-4-pyridyl | 0.67 |
| 12a | -CO-NH-Ar | 2,6-Difluorophenyl | 1.51 |
| 12e | -CO-NH-Ar | 2,4-Difluorophenyl | 2.33 |
| 12b | -CO-NH-Ar | 2-Chloro-6-fluorophenyl | 3.23 |
| 12c | -CO-NH-Ar | 2-Fluorophenyl | >30 |
The C6-Position: Fine-Tuning the Physicochemical Properties
The 6-position of the indazole ring, bearing a bromine atom in our core compound, offers another avenue for modification. While specific SAR data for a series of 6-substituted analogs of Methyl 1-methyl-1H-indazole-3-carboxylate is limited in the reviewed literature, the bromo-substituent is often utilized as a synthetic handle for further diversification, for example, through Suzuki coupling reactions to introduce various aryl or heteroaryl groups.[8] Such modifications can impact the compound's solubility, metabolic stability, and potential for off-target effects.
Key Signaling Pathways and Mechanisms of Action
Understanding the downstream consequences of targeting specific proteins is crucial for drug development. Here, we visualize two key signaling pathways influenced by indazole analogs.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[9][10][11] Its dysregulation is a hallmark of cancer.[12][13] Indazole-based kinase inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its downstream signaling cascade.
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
CRAC Channel Signaling in Mast Cells
CRAC channels are crucial for calcium signaling in immune cells like mast cells.[14][15] Upon activation, they mediate sustained calcium influx, leading to degranulation and the release of inflammatory mediators.[16][17] Indazole-3-carboxamides can block these channels, thereby attenuating the allergic and inflammatory responses.
Caption: CRAC channel-mediated calcium signaling in mast cells.
Experimental Protocols: A Foundation for Comparative Evaluation
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.
Synthesis of this compound
The synthesis of the parent compound and its analogs often begins with commercially available 6-bromo-1H-indazole. A general synthetic route is outlined below.
Caption: General synthetic workflow for the parent compound.
Step-by-Step Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate: [18]
-
Suspend 6-bromo-1H-indazole-3-carboxylic acid in methanol.
-
Slowly add concentrated sulfuric acid.
-
Heat the reaction mixture to 90°C and maintain for 4 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Step-by-Step N-methylation: [18]
-
Dissolve Methyl 6-bromo-1H-indazole-3-carboxylate in tetrahydrofuran and cool to 0°C.
-
Add sodium hydride in portions and stir for 30 minutes at 0°C.
-
Slowly add methyl iodide and allow the reaction to warm to room temperature over 90 minutes.
-
Quench excess sodium hydride with methanol and concentrate under reduced pressure.
-
Purify the crude product via chromatography.
In Vitro VEGFR-2 Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against VEGFR-2 is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[19]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in kinase buffer.
-
Master Mix Preparation: Prepare a master mix containing VEGFR-2 enzyme and a suitable substrate in kinase buffer.
-
Kinase Reaction:
-
Add the master mix to the wells of a 96-well plate.
-
Add the diluted test compounds to the appropriate wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of systematic modifications at the N1, C3, and C6 positions to optimize potency and selectivity. In particular, the conversion of the C3-ester to a "reverse" carboxamide has proven to be a highly effective strategy for generating potent CRAC channel blockers.
Future research in this area should focus on generating more comprehensive SAR data for a series of analogs with systematic variations at all three key positions, evaluated against a single, well-defined biological target. Such studies, coupled with in vivo efficacy and pharmacokinetic profiling, will be instrumental in advancing these promising compounds from the laboratory to the clinic.
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
- Zhang, L., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
- Koch, S., & Claesson-Welsh, L. (2012). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
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Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
- Ma, Y., et al. (2022). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology, 148(10), 2537-2553.
- Gilfillan, A. M., & Beaven, M. A. (2011). REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases?.
- Beaven, M. A., & Gilfillan, A. M. (2009). Regulation of Ca2+ Signaling with Particular Focus on Mast Cells. Immunological Reviews, 231(1), 9-25.
- Yoast, R. E., & Emrich, S. M. (2019). CRAC channel regulation of innate immune cells in health and disease. Journal of Leukocyte Biology, 105(1), 65-79.
- Di Capite, J., et al. (2011). Mast cell CRAC channel as a novel therapeutic target in allergy. Allergy, 66(10), 1263-1270.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397.
- Patel, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(31), 21454-21481.
- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(3), 393-397.
- Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(4), 1025-1036.
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PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
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- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15837-15846.
- van de Stolpe, A., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957-1964.
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15837-15846.
- Jagtap, A. D., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical biology & drug design, 78(5), 819-826.
- Silva, A. M., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Sawant, S. D., et al. (2016). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research, 25(10), 2239-2254.
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- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
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comparative analysis of kinase inhibitors derived from indazoles
An In-Depth Comparative Analysis of Kinase Inhibitors Derived from Indazoles
Introduction: The Indazole Scaffold in Kinase Inhibition
The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique structural and electronic properties allow it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. This guide provides a comparative analysis of prominent indazole-derived kinase inhibitors, delving into their mechanisms, selectivity, and the experimental methodologies used to characterize them. Our focus will be on providing a clear rationale for experimental choices, empowering researchers to critically evaluate and compare these important therapeutic agents.
Comparative Analysis of Key Indazole-Derived Kinase Inhibitors
The versatility of the indazole core has led to the development of inhibitors against a wide array of kinase targets, from receptor tyrosine kinases (RTKs) involved in angiogenesis to fusion oncoproteins driving cancer cell proliferation. Below, we compare three leading examples: Axitinib, Pazopanib, and Entrectinib.
Mechanism of Action and Target Selectivity
Kinase inhibitors are broadly classified by their binding mode to the ATP pocket. The inhibitors discussed here are primarily Type I or Type II inhibitors. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often offering greater selectivity.
-
Axitinib (Inlyta®): A potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3. It functions by blocking the ATP binding site, thereby inhibiting downstream signaling pathways crucial for angiogenesis, the process of forming new blood vessels that tumors rely on to grow. Its indazole core forms a key hydrogen bond with the hinge region of the VEGFR kinase domain.
-
Pazopanib (Votrient®): A multi-targeted inhibitor that, in addition to VEGFRs, also potently inhibits Platelet-Derived Growth Factor Receptors (PDGFRs) and Stem Cell Factor Receptor (c-KIT). This broader target profile makes it effective in various malignancies, including renal cell carcinoma and soft tissue sarcoma, where these pathways are often co-activated.
-
Entrectinib (Rozlytrek®): A powerful inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK). Entrectinib is particularly notable for its activity against oncogenic fusion proteins involving these kinases, which are the primary drivers in certain cancers. It is also designed to cross the blood-brain barrier, making it effective against brain metastases.
The diagram below illustrates a simplified overview of the VEGFR signaling pathway, a primary target for both Axitinib and Pazopanib.
Caption: Simplified VEGFR signaling pathway inhibited by Axitinib and Pazopanib.
Quantitative Performance Data
The potency of a kinase inhibitor is typically measured by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Targets | IC50 (VEGFR2) | IC50 (PDGFRβ) | IC50 (TRKA) | IC50 (ROS1) |
| Axitinib | VEGFR1, 2, 3 | 0.2 nM | 1.6 nM | >10,000 nM | >10,000 nM |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | 30 nM | 84 nM | >10,000 nM | >10,000 nM |
| Entrectinib | TRKA/B/C, ROS1, ALK | >1,000 nM | >1,000 nM | 1.7 nM | 0.8 nM |
Data are representative values from cited literature and may vary based on specific assay conditions.
This data clearly illustrates the distinct selectivity profiles. Axitinib is highly potent against VEGFRs, while Entrectinib shows exceptional potency for TRK and ROS1 targets with minimal activity against VEGFRs. Pazopanib displays a broader, multi-targeted profile with moderate potency against several kinases.
Experimental Protocols for Inhibitor Characterization
The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Here, we detail two fundamental assays for characterizing kinase inhibitors.
Biochemical Potency Assay (IC50 Determination)
Causality: The first step is to determine if the compound can directly inhibit the purified kinase enzyme in a cell-free system. This biochemical assay isolates the inhibitor-target interaction from cellular complexities like membrane permeability and off-target effects. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common, robust method.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the indazole inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
Prepare a solution containing the substrate peptide (e.g., a biotinylated peptide) and ATP at its Km concentration.
-
Prepare a solution of the purified kinase enzyme (e.g., VEGFR2, TRKA).
-
Prepare a detection solution containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Assay Execution:
-
Add 5 µL of the diluted inhibitor to the wells of a low-volume 384-well plate.
-
Add 5 µL of the kinase enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction by adding 10 µL of the detection solution.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
Calculate the ratio of the two emission signals. The signal is proportional to the amount of phosphorylated substrate.
-
Plot the signal ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a TR-FRET based biochemical IC50 assay.
Cell-Based Target Engagement Assay
Causality: After confirming biochemical potency, it is crucial to verify that the inhibitor can enter the cell and engage its target in a physiological context. A Western blot for the phosphorylated (i.e., active) form of the target kinase is a direct and reliable method to measure cellular target inhibition.
Protocol: Phospho-Kinase Western Blot
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HUVEC cells for VEGFR, which endogenously express the target; or an engineered cell line overexpressing an NTRK-fusion protein for Entrectinib).
-
Starve the cells of growth factors overnight to reduce basal kinase activity.
-
Pre-treat the cells with a dose range of the indazole inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-targeting inhibitors) for 5-10 minutes to induce kinase phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-pVEGFR2 Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total form of the target kinase or a housekeeping protein like GAPDH.
-
Quantify the band intensities and normalize the phospho-kinase signal to the total kinase or housekeeping signal. This demonstrates a dose-dependent decrease in target phosphorylation, confirming cellular activity.
-
Conclusion
The indazole scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. The comparative analysis of Axitinib, Pazopanib, and Entrectinib showcases the chemical diversity that can be achieved, leading to inhibitors with fine-tuned selectivity profiles for different therapeutic applications. A rigorous and logical application of biochemical and cell-based assays is paramount for accurately characterizing these differences, providing the reliable data needed to advance drug development and guide clinical use.
References
-
Title: Axitinib: a potent and selective inhibitor of the vascular endothelial growth factor receptor tyrosine kinase family. Source: British Journal of Cancer URL: [Link]
-
Title: Pazopanib, a Novel Orally Bioavailable Angiogenesis Inhibitor That Inhibits Tyrosine Kinases Associated with Tumor Growth and Angiogenesis. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Entrectinib: an orally available, central nervous system-active, tyrosine kinase inhibitor of NTRK, ROS1, and ALK. Source: Clinical Cancer Research URL: [Link]
-
Title: Entrectinib in patients with NTRK fusion-positive solid tumours: an integrated analysis of three phase 1-2 trials. Source: The Lancet Oncology URL: [Link]
-
Title: Inlyta (axitinib) Prescribing Information. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
A Comparative Guide to the In Vitro and In Vivo Metabolic Profiling of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel compound is a cornerstone of preclinical development. This guide provides a comprehensive technical comparison of in vitro and in vivo methodologies for the metabolic investigation of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate. While specific metabolic data for this compound is not extensively published, this document outlines a robust, state-of-the-art strategy based on established principles for indazole-based molecules and general drug metabolism studies.[1] The experimental designs herein are crafted to deliver a thorough understanding of its biotransformation, a critical step in evaluating its pharmacokinetic profile and potential toxicological liabilities.
Introduction: The Significance of Metabolic Profiling
The biotransformation of a xenobiotic, such as this compound, is a critical determinant of its therapeutic efficacy and safety. Metabolism, occurring primarily in the liver, is broadly categorized into Phase I and Phase II reactions.[2][3] Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[4][5] Phase II reactions conjugate the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[2][4] A comprehensive metabolic map is therefore indispensable for identifying potential drug-drug interactions, understanding clearance mechanisms, and unmasking any reactive metabolites.[6][7]
Given the indazole scaffold, which is a common motif in pharmacologically active compounds, we can anticipate several potential metabolic pathways.[1] Studies on other indazole-3-carboxamide derivatives have revealed common biotransformations including hydroxylation, ester hydrolysis, N-dealkylation, and subsequent glucuronidation.[8][9][10] The presence of a methyl ester in the target molecule suggests a high susceptibility to hydrolysis by carboxylesterases.[10]
In Vitro Models: A First Look at Metabolic Fate
In vitro systems offer a controlled environment to delineate the metabolic pathways of a compound in a cost-effective and high-throughput manner.[2][11][12] The choice of the in vitro model is critical as it dictates the scope of metabolic reactions that can be observed.
Comparative Analysis of In Vitro Systems
| In Vitro System | Description | Primary Enzymes Present | Key Insights Provided | Limitations |
| Human Liver Microsomes (HLM) | Subcellular fractions of the endoplasmic reticulum from hepatocytes.[2][5][11] | Phase I (CYPs, FMOs) and some Phase II (UGTs) enzymes.[4][5] | Identification of primary oxidative metabolites; metabolic stability assessment; CYP inhibition and induction studies.[5][13] | Lacks cytosolic Phase II enzymes (e.g., SULTs, GSTs) and cofactors; does not account for cellular uptake and transport.[11] |
| Liver S9 Fraction | A mixture of microsomal and cytosolic fractions.[4] | Broad range of Phase I and Phase II enzymes.[4] | More comprehensive metabolic profile than microsomes, including both oxidative and conjugative metabolites. | Still a subcellular fraction, so lacks the complete cellular machinery and regulation. |
| Hepatocytes (Suspension or Plated) | Intact, viable liver cells.[2][13] | Complete set of Phase I and Phase II enzymes, cofactors, and transport systems.[2] | Provides the most physiologically relevant in vitro model for overall metabolism, including uptake, metabolism, and efflux.[2][12] | More expensive and lower throughput than subcellular fractions; viability can be a concern.[12] |
Experimental Workflow: In Vitro Metabolite Identification
The following diagram illustrates a typical workflow for identifying metabolites using in vitro systems.
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Navigating the Spectroscopic Landscape of 6-bromo-1-methyl-1H-indazole-3-carboxylate: A Comparative and Predictive Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Characterizing a Novel Indazole Derivative
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] 6-bromo-1-methyl-1H-indazole-3-carboxylate, a specifically substituted indazole, holds significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. However, a comprehensive search of the current scientific literature and chemical databases reveals a conspicuous absence of publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this specific compound.
This guide is designed to address this critical information gap. In the absence of direct experimental evidence, we will provide a robust, theoretically predicted spectroscopic profile for 6-bromo-1-methyl-1H-indazole-3-carboxylate. Furthermore, we will present a comparative analysis with its likely synthetic precursor, methyl 6-bromo-1H-indazole-3-carboxylate, and its N2-methyl isomer, offering insights into the key spectral distinctions that are crucial for unambiguous structural elucidation. This document will also provide standardized protocols for acquiring the necessary spectroscopic data, empowering researchers who synthesize this compound to confidently verify its structure.
The Spectroscopic Signature: A Predictive Analysis
The precise substitution pattern on the indazole ring profoundly influences its electronic environment, resulting in a unique spectroscopic fingerprint. The following sections detail the predicted ¹H NMR and ¹³C NMR chemical shifts, plausible mass spectrometry fragmentation patterns, and characteristic infrared absorption bands for 6-bromo-1-methyl-1H-indazole-3-carboxylate.
Chemical Structure and Numbering
To ensure clarity in the spectral assignments, the standard IUPAC numbering for the indazole ring system is used.
Caption: Chemical structure and numbering of 6-bromo-1-methyl-1H-indazole-3-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups. The introduction of the methyl group at the N1 position will influence the chemical shifts of the aromatic protons compared to the unmethylated precursor.
Table 1: Predicted ¹H NMR Data for 6-bromo-1-methyl-1H-indazole-3-carboxylate
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 8.0 - 8.2 | d | ~8.5 | Deshielded by the anisotropic effect of the adjacent ester and the pyrazole ring. |
| H-5 | 7.4 - 7.6 | dd | ~8.5, ~1.5 | Influenced by ortho-coupling to H-4 and meta-coupling to H-7. |
| H-7 | 7.8 - 8.0 | d | ~1.5 | Appears as a doublet due to meta-coupling with H-5. |
| N-CH₃ | ~4.1 | s | - | Singlet for the N-methyl group. |
| O-CH₃ | ~3.9 | s | - | Singlet for the ester methyl group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for 6-bromo-1-methyl-1H-indazole-3-carboxylate
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 162 - 165 | Typical range for an ester carbonyl carbon. |
| C3 | 140 - 143 | Attached to the ester group and nitrogen. |
| C3a | 123 - 126 | Bridgehead carbon. |
| C4 | 128 - 131 | Aromatic CH. |
| C5 | 125 - 128 | Aromatic CH. |
| C6 | 118 - 121 | Carbon bearing the bromine atom. |
| C7 | 112 - 115 | Aromatic CH. |
| C7a | 141 - 144 | Bridgehead carbon. |
| N-CH₃ | 35 - 38 | N-methyl carbon. |
| O-CH₃ | 52 - 55 | Ester methyl carbon. |
Comparative Analysis: N1 vs. N2 Isomers and the Precursor
The regioselective alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. Distinguishing between these is paramount.
¹H NMR Distinctions
-
N-CH₃ Chemical Shift: The most significant difference is expected in the chemical shift of the N-methyl protons. In the N1-isomer (our target compound), the methyl group is adjacent to the benzene ring, leading to a predicted chemical shift of around 4.1 ppm. In the N2-isomer, the methyl group is further from the deshielding environment of the benzene ring, and its chemical shift would likely be further downfield.
-
Aromatic Proton Shifts: The position of the N-methyl group influences the electron density distribution in the aromatic ring, causing subtle but measurable differences in the chemical shifts of the H-4, H-5, and H-7 protons between the N1 and N2 isomers.
Precursor Comparison: Methyl 6-bromo-1H-indazole-3-carboxylate
The most notable difference in the ¹H NMR spectrum of the precursor will be the presence of a broad N-H proton signal, typically in the region of 10-13 ppm, which will be absent in the N-methylated derivatives. The chemical shifts of the aromatic protons in the precursor will also differ due to the absence of the N-methyl group's electronic and steric effects.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: Predicted Characteristics
-
Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) will be observed. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).
-
Infrared Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A strong carbonyl (C=O) stretch from the ester group is expected around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region, typically between 500-600 cm⁻¹.
Experimental Protocols for Spectroscopic Analysis
For researchers who have successfully synthesized 6-bromo-1-methyl-1H-indazole-3-carboxylate, the following are standardized protocols for acquiring the necessary spectroscopic data for structural verification.
Caption: A generalized workflow for the complete spectroscopic characterization of a synthesized compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion and Future Outlook
While experimental spectroscopic data for 6-bromo-1-methyl-1H-indazole-3-carboxylate is not yet available in the public domain, this guide provides a theoretically grounded, predictive framework for its characterization. The comparative analysis with its potential precursor and N2-isomer highlights the key spectral features that will be instrumental in its identification. The provided standardized protocols offer a clear path for researchers to obtain and validate the spectroscopic data for this promising molecule. It is our hope that this guide will facilitate the research and development of new indazole-based compounds and that experimental data for this specific molecule will soon be contributed to the scientific literature.
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A Senior Application Scientist's Guide to Assessing the Neuroprotective Potential of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Indazole Derivatives in Neuroprotection
The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is one of the most pressing challenges in modern medicine. These complex disorders share common pathological hallmarks, including oxidative stress, mitochondrial dysfunction, neuroinflammation, and ultimately, neuronal cell death. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, kinase inhibitory, and anticancer effects.[1][2] Notably, certain indazole derivatives have shown promise in the context of central nervous system (CNS) disorders, suggesting their potential as a novel class of neuroprotective agents.[3]
This guide focuses on a specific, yet promising, subclass: Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate and its derivatives . The rationale for investigating these compounds is rooted in the established neuroprotective potential of related heterocyclic structures and the versatility of the indazole core for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. While extensive research has been conducted on the broader indazole family, specific data on the neuroprotective capacity of this particular derivative remains limited.[4] Therefore, this document serves as a comprehensive roadmap for its evaluation, providing detailed experimental protocols and establishing a comparative framework against well-characterized neuroprotective agents.
Synthesis of this compound Derivatives
The synthesis of the target compound and its derivatives is a critical first step. A plausible synthetic route for this compound begins with the esterification of 6-bromo-1H-indazole-3-carboxylic acid to yield Methyl 6-bromo-1H-indazole-3-carboxylate.[5] This intermediate can then be N-methylated to afford the final product.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Further derivatives can be synthesized by modifying the starting materials or through subsequent reactions on the indazole core or the ester group. For instance, amide derivatives can be prepared from the corresponding carboxylic acid.[6][7][8]
Part 1: In Vitro Assessment of Neuroprotective Efficacy
The initial evaluation of neuroprotective potential should be conducted using robust and reproducible in vitro models. The human neuroblastoma cell line, SH-SY5Y, is a widely accepted model for neurodegenerative disease research due to its neuronal characteristics.[9][10][11]
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro neuroprotection screening.
Cell Viability Assay (MTT Assay)
This assay determines the extent to which the indazole derivatives can protect neuronal cells from a toxic insult.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 2-24 hours.
-
Induction of Toxicity: Introduce a neurotoxin such as 6-hydroxydopamine (6-OHDA) (for Parkinson's modeling) or amyloid-beta (Aβ) peptide (for Alzheimer's modeling) to induce cell death.[9][13]
-
MTT Addition: After 24 hours of toxin exposure, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12][13]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay assesses the antioxidant capacity of the derivatives.
Protocol:
-
Cell Treatment: Seed and treat SH-SY5Y cells with the indazole derivatives and a neurotoxin as described for the MTT assay.
-
Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (5-20 µM) for 30-45 minutes at 37°C in the dark.[13][14][15]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm using a fluorescence microplate reader.[14][15]
-
Data Analysis: Quantify the reduction in ROS levels in treated cells compared to toxin-exposed controls.
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay determines if the compounds inhibit the apoptotic cascade.
Protocol:
-
Cell Lysis: After treatment with the indazole derivatives and neurotoxin, lyse the SH-SY5Y cells.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.[16]
-
Caspase-3 Assay: Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[17][18]
-
Signal Detection: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) signal, which is proportional to the caspase-3 activity.[18]
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in toxin-exposed controls.
Comparative Data for In Vitro Assays
The following table provides representative data for established neuroprotective agents, which can serve as a benchmark for the performance of the indazole derivatives.
| Compound | Assay | Cell Line | Neurotoxin | Result | Reference(s) |
| Curcumin | MTT | SH-SY5Y | Aβ | Significant neuroprotection | [19] |
| ROS | SH-SY5Y | H₂O₂ | Reduced ROS levels | [20] | |
| Resveratrol | MTT | SH-SY5Y | Aβ | Increased cell viability | [21] |
| ROS | SH-SY5Y | Aβ | Decreased oxidative stress | [21] |
Part 2: In Vivo Evaluation in Animal Models of Neurodegeneration
Promising candidates from in vitro screening should be further evaluated in established animal models of neurodegenerative diseases.
Parkinson's Disease Model: 6-OHDA-Induced Nigrostriatal Degeneration in Rats
This model mimics the dopaminergic neuron loss characteristic of Parkinson's disease.[5][19][22][23]
Protocol:
-
Animal Preparation: Anesthetize adult male rats and place them in a stereotaxic frame.
-
6-OHDA Injection: Unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of the nigrostriatal pathway.[5][19]
-
Drug Administration: Administer the this compound derivatives (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or after the 6-OHDA lesion.
-
Behavioral Assessment: Evaluate motor deficits using tests such as the apomorphine-induced rotation test and the cylinder test.[24]
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify the extent of neuroprotection.
Alzheimer's Disease Model: Scopolamine-Induced Memory Impairment in Mice
This model is used to assess the potential of compounds to ameliorate cognitive deficits associated with cholinergic dysfunction in Alzheimer's disease.[25][26][27][28]
Protocol:
-
Drug Administration: Administer the indazole derivatives to mice for a predetermined duration.
-
Scopolamine Injection: Induce amnesia by injecting scopolamine (a muscarinic receptor antagonist) intraperitoneally.[25][26]
-
Behavioral Testing: Assess learning and memory using behavioral paradigms such as the Y-maze, Morris water maze, and novel object recognition test.[28][29][30]
-
Biochemical Analysis: Analyze brain tissue for markers of cholinergic function (e.g., acetylcholine levels, acetylcholinesterase activity) and oxidative stress.[13]
Comparative Data for In Vivo Models
| Compound | Animal Model | Key Findings | Reference(s) |
| Resveratrol | 6-OHDA rat model | Ameliorated motor impairments and protected dopaminergic neurons | [6][31] |
| Curcumin | Scopolamine mouse model | Improved learning and memory, reduced oxidative stress | [20] |
| Sobrerol | Scopolamine mouse model | Mitigated memory impairment and enhanced hippocampal cholinergic signaling | [25][30][32] |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of this compound derivatives as potential neuroprotective agents. The proposed experimental cascade, from in vitro screening to in vivo validation, will enable a thorough assessment of their efficacy and mechanism of action. By comparing the performance of these novel compounds against established neuroprotective agents like curcumin and resveratrol, researchers can determine their therapeutic potential.
The unique structural features of the indazole scaffold offer exciting opportunities for the development of new CNS-active drugs.[3] Should the derivatives of this compound demonstrate significant neuroprotective activity in the outlined assays, further studies on their pharmacokinetic properties, blood-brain barrier permeability, and long-term safety will be warranted to advance them towards clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
This document provides a detailed protocol for the proper handling and disposal of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate, a halogenated heterocyclic compound commonly used in medicinal chemistry and drug development research. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. The principles outlined here are grounded in established chemical safety practices and are designed to be a self-validating system for risk mitigation in a research environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound belongs to the class of halogenated organic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from closely related analogues and its structural class allow for a robust hazard assessment. The bromine atom necessitates its classification as a halogenated organic waste, which has significant implications for its disposal pathway.
Based on data for similar compounds like 6-bromo-1-methyl-1H-indazole and other brominated indazole esters, the following hazards should be assumed[1][2][3][4]:
| Hazard Class | GHS Hazard Statement | Rationale and Implication |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Accidental ingestion could lead to acute toxic effects. This underscores the need for strict hygiene protocols and prohibition of food and drink in the lab. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause irritation or chemical burns. The use of chemically resistant gloves is mandatory. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The compound can cause significant damage if it comes into contact with the eyes. Chemical safety goggles or a face shield are essential. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of the dust or aerosolized particles can irritate the respiratory tract. All handling of the solid compound should be performed in a certified chemical fume hood. |
The primary directive for disposal is rooted in its identity as a halogenated organic compound . These substances cannot be disposed of via standard solvent waste streams. They require specific, high-temperature incineration at a licensed hazardous waste facility to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated waste can contaminate the entire batch, leading to significantly higher disposal costs and regulatory non-compliance[5].
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations set forth by agencies like the Environmental Protection Agency (EPA).[6][7]
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory[4][8]:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile). Always check the manufacturer's glove compatibility chart.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All weighing and transfer of the solid compound must be conducted in a chemical fume hood to prevent inhalation.[9]
Step 2: Waste Segregation
This is the most critical step in the disposal process.
-
Primary Waste Stream: All waste containing this compound must be designated as "Halogenated Organic Waste." [5][10]
-
Incompatibility Prevention: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[11] Such mixing can cause violent reactions or the release of toxic gases.[12]
-
Solid vs. Liquid:
-
Solid Waste: Unused or contaminated solid compound, contaminated consumables (e.g., weigh boats, paper towels, gloves), and used silica gel from chromatography should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing the compound (e.g., from reactions, extractions, or chromatography) must be collected in a separate, designated liquid waste container.
-
Step 3: Waste Collection and Container Management
Proper containment is essential to prevent leaks and exposure.
-
Container Selection: Use only chemically compatible containers, preferably the original container or a designated high-density polyethylene (HDPE) or glass container.[7][13] Containers must have a secure, leak-proof screw cap.[8] Beakers with stoppers or paraffin film are not acceptable for waste storage.[8]
-
Labeling: All waste containers must be labeled clearly the moment the first drop of waste is added.[10] The label must include:
-
Storage Location (Satellite Accumulation Area - SAA):
-
Store waste containers in a designated SAA, which must be at or near the point of generation.[12][13][14] This can be a secondary containment tray within a fume hood or a designated cabinet.
-
The container must be kept closed at all times except when adding waste.[5][10][12] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Step 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department or emergency line.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Step 1.
-
Containment:
-
Decontaminate: Clean the spill area with an appropriate solvent and paper towels. All materials used for cleanup are now considered hazardous waste and must be disposed of in the solid halogenated organic waste container.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Step 5: Request for Disposal
Once a waste container is full, seal it securely and arrange for its disposal.
-
Contact EH&S: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EH&S department.[13]
-
Documentation: Ensure all required forms or online requests are filled out accurately and completely.[8] The waste must be fully characterized for the disposal facility.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Sources
- 1. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. needle.tube [needle.tube]
- 7. danielshealth.com [danielshealth.com]
- 8. mcneese.edu [mcneese.edu]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. fishersci.es [fishersci.es]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. acs.org [acs.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
